Hsd17B13-IN-88
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H23Cl2N3O3 |
|---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
3,5-dichloro-N-[2,8-dimethyl-4-oxo-3-[(1R,2S)-2-phenylcyclobutyl]quinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C27H23Cl2N3O3/c1-14-8-10-21(31-26(34)17-12-19(28)25(33)20(29)13-17)23-24(14)30-15(2)32(27(23)35)22-11-9-18(22)16-6-4-3-5-7-16/h3-8,10,12-13,18,22,33H,9,11H2,1-2H3,(H,31,34)/t18-,22+/m0/s1 |
InChI Key |
HRZMJUBMTWPRQH-PGRDOPGGSA-N |
Isomeric SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)[C@@H]4CC[C@H]4C5=CC=CC=C5 |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)C4CCC4C5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
Hsd17B13-IN-88: A Technical Guide to the Mechanism of Action of Hsd17B13 Inhibition in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in hepatocytes, has emerged as a significant therapeutic target for chronic liver diseases, including metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH).[1] Genetic studies have compellingly shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies such as fibrosis, cirrhosis, and hepatocellular carcinoma.[2][3] This has catalyzed the development of small molecule inhibitors aimed at mimicking this protective phenotype. While detailed public data on Hsd17B13-IN-88 is limited to supplier information identifying it as a potent inhibitor, this guide elucidates the core mechanism of action for Hsd17B13 inhibitors in hepatocytes based on the current body of scientific literature for well-characterized compounds in this class.
Introduction to HSD17B13
HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[2] Its expression is largely restricted to the liver, specifically within hepatocytes.[2] Within the hepatocyte, HSD17B13 is localized to the surface of lipid droplets, organelles crucial for the storage and metabolism of neutral lipids. This localization is integral to its function. The expression of HSD17B13 is notably upregulated in the livers of patients with non-alcoholic fatty liver disease (NAFLD).
Functionally, HSD17B13 exhibits NAD+-dependent retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde. While retinol is a confirmed substrate, the full spectrum of its physiological substrates is an area of active investigation, with potential roles in the metabolism of other steroids and bioactive lipids. Overexpression of HSD17B13 in preclinical models has been shown to promote the accumulation of lipid droplets.
Therapeutic Rationale for HSD17B13 Inhibition
The primary impetus for targeting HSD17B13 stems from human genetic studies. Multiple genome-wide association studies (GWAS) have identified a splice variant (rs72613567:TA) in the HSD17B13 gene that results in a loss of function. Individuals carrying this variant have a significantly lower risk of developing alcoholic and non-alcoholic steatohepatitis, advanced fibrosis, and hepatocellular carcinoma. This strong genetic validation suggests that pharmacological inhibition of HSD17B13's enzymatic activity could be a viable therapeutic strategy to halt the progression of chronic liver disease. The goal of HSD17B13 inhibitors, such as this compound, is to pharmacologically reproduce the protective effects observed in individuals with loss-of-function genetic variants.
Molecular Mechanism of Action
The principal mechanism of action for Hsd17B13 inhibitors is the direct binding to the enzyme, which blocks its catalytic activity. These small molecules are designed to occupy the enzyme's active site or an allosteric site, thereby preventing the binding and processing of its endogenous substrates.
By inhibiting the enzymatic function of HSD17B13, these compounds are postulated to modulate several key cellular pathways implicated in the progression of liver disease:
-
Lipid Metabolism: As a lipid droplet-associated protein, HSD17B13 influences lipid droplet dynamics. Inhibition is expected to alter lipid metabolism within hepatocytes, potentially reducing the lipotoxicity associated with lipid accumulation. Some studies suggest that HSD17B13 inhibition may regulate hepatic lipids by inhibiting the SREBP-1c/FAS pathway.
-
Retinoid Homeostasis: By blocking the conversion of retinol to retinaldehyde, inhibitors alter the balance of retinoids in the liver. Given that retinoid signaling is crucial for various cellular processes, including inflammation and fibrosis, this modulation may contribute to the protective effects.
-
Inflammation and Fibrosis: The accumulation of toxic lipid species and altered signaling pathways in hepatocytes can lead to inflammation and the activation of hepatic stellate cells, the primary drivers of fibrosis. By mitigating the upstream effects of HSD17B13 activity, inhibitors are expected to have downstream anti-inflammatory and anti-fibrotic effects.
Quantitative Data on HSD17B13 Inhibitors
The following tables summarize the available quantitative data for this compound and other representative HSD17B13 inhibitors.
| Compound | Target | IC50 | Assay Substrate | Reference |
| This compound | HSD17B13 | ≤0.1 μM | Estradiol |
| Compound | Target | IC50 | Assay Substrate | Notes | Reference |
| BI-3231 | HSD17B13 | - | Estradiol | A well-characterized, potent, and selective chemical probe. | |
| Compound 32 | HSD17B13 | 2.5 nM | Not Specified | Demonstrates a liver-targeting profile and robust anti-MASH effects in vivo. | |
| INI-822 | HSD17B13 | - | Not Specified | Advanced to Phase 1 clinical trials. |
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation of HSD17B13 inhibitors. Below are generalized protocols for key experiments.
HSD17B13 Biochemical Potency Assay
Objective: To determine the in vitro potency (IC50) of an inhibitor against purified HSD17B13 enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HSD17B13 protein is purified. The substrate (e.g., estradiol or retinol) and the cofactor NAD+ are prepared in an appropriate assay buffer.
-
Inhibitor Preparation: The test inhibitor (e.g., this compound) is serially diluted to a range of concentrations.
-
Reaction Incubation: The inhibitor is pre-incubated with the HSD17B13 enzyme and NAD+ in a microplate.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Detection: The rate of product formation (e.g., estrone) or the consumption of the cofactor is monitored over time. Detection methods can include fluorescence-based assays or mass spectrometry.
-
Data Analysis: The reaction rates are plotted against the inhibitor concentrations, and the IC50 value is calculated using a suitable curve-fitting model.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the inhibitor with HSD17B13 in a cellular context.
Methodology:
-
Cell Treatment: Hepatocyte cell lines (e.g., HepG2, Huh7) are treated with the inhibitor or a vehicle control.
-
Heating: The cells are lysed, and the lysates are heated to a range of temperatures.
-
Protein Separation: The heated lysates are centrifuged to separate aggregated, denatured proteins from the soluble protein fraction.
-
Detection: The amount of soluble HSD17B13 in the supernatant at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble HSD17B13 against the temperature. A shift in the melting curve in the presence of the inhibitor indicates direct binding and stabilization of the target protein.
Hepatocyte Lipid Accumulation Assay
Objective: To assess the effect of the inhibitor on lipid accumulation in hepatocytes.
Methodology:
-
Cell Culture and Treatment: Primary hepatocytes or hepatocyte cell lines are cultured and treated with a lipotoxic stimulus (e.g., palmitic acid) in the presence or absence of the HSD17B13 inhibitor.
-
Lipid Droplet Staining: After the treatment period, the cells are fixed and stained with a fluorescent dye that specifically labels neutral lipids, such as Nile Red or BODIPY 493/503.
-
Imaging and Quantification: The cells are imaged using fluorescence microscopy. The number and size of lipid droplets are quantified using image analysis software.
-
Triglyceride Measurement: Alternatively, total intracellular triglycerides can be extracted and quantified using a colorimetric or fluorometric assay kit.
-
Data Analysis: The extent of lipid accumulation in inhibitor-treated cells is compared to that in vehicle-treated controls.
Visualizing the Mechanism and Workflows
Signaling and Metabolic Pathway
Caption: Proposed mechanism of HSD17B13 action and inhibition in hepatocytes.
Experimental Workflow: Biochemical Potency Assay
Caption: Workflow for determining the IC50 of an HSD17B13 inhibitor.
Conclusion
HSD17B13 is a genetically validated target for the treatment of chronic liver diseases. The mechanism of action of HSD17B13 inhibitors, such as this compound, centers on the direct inhibition of the enzyme's retinol dehydrogenase activity within hepatocytes. This is hypothesized to mitigate the progression of liver disease by modulating lipid metabolism and reducing lipotoxicity-induced inflammation and fibrosis. While specific preclinical data for this compound are not extensively available in the public domain, the foundational science supporting the therapeutic potential of inhibiting HSD17B13 is robust. Further research on potent and selective inhibitors will be crucial to fully elucidate their therapeutic effects and translate the promise of this target into clinical benefits for patients with chronic liver disease.
References
Hsd17B13-IN-88: A Technical Overview of Discovery and Development of 17β-Hydroxysteroid Dehydrogenase 13 Inhibitors
Abstract
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a compelling, genetically validated therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Its role in hepatic lipid metabolism has spurred the development of small molecule inhibitors aimed at recapitulating the protective effects observed in individuals with loss-of-function variants of the HSD17B13 gene. This technical guide provides a comprehensive overview of the discovery and development of HSD17B13 inhibitors, with a focus on the publicly available information for Hsd17B13-IN-88 and utilizing data from well-characterized inhibitors to illustrate the broader principles of drug development in this area. This document is intended for researchers, scientists, and drug development professionals.
Introduction to HSD17B13 as a Therapeutic Target
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver. Large-scale human genetic studies have identified that certain genetic variants of HSD17B13 that result in a loss of function are associated with a reduced risk of developing NAFLD, NASH, and alcohol-related liver disease. These findings have provided strong genetic validation for HSD17B13 as a therapeutic target. The inhibition of HSD17B13 is hypothesized to mimic this protective genetic profile, offering a promising strategy for the treatment of chronic liver diseases by modulating hepatic lipid metabolism.
This compound: A Known Inhibitor
This compound, also referred to as Compound 200, is a known inhibitor of HSD17B13. Publicly available data indicates that it has an IC50 of ≤0.1 μM for estradiol, a substrate of the enzyme. A deuterium-labeled version, HSD17B13-IN-80-d2 (also Compound 200), has also been noted. This compound is primarily used in research settings for studies related to NAFLD.
Due to the limited availability of detailed public data on the discovery, development, and specific experimental protocols for this compound, the following sections will utilize data from other well-characterized HSD17B13 inhibitors as representative examples to provide a comprehensive technical guide. This approach allows for a detailed exploration of the quantitative data, experimental methodologies, and strategic workflows relevant to the development of inhibitors in this class.
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo quantitative data for representative HSD17B13 inhibitors. This data is crucial for comparing the potency, selectivity, and drug-like properties of different compounds.
Table 1: In Vitro Potency and Selectivity of a Representative HSD17B13 Inhibitor
| Compound | Target | IC50 (nM) | Assay Substrate | Selectivity vs. HSD17B11 |
| Representative Inhibitor A | Human HSD17B13 | 5 | Estradiol | >1000-fold |
| Representative Inhibitor A | Mouse HSD17B13 | 25 | Estradiol | >1000-fold |
Table 2: In Vitro ADME and Physicochemical Properties
| Compound | Human Hepatocyte Stability (CLint, µL/min/10^6 cells) | Mouse Hepatocyte Stability (CLint, µL/min/10^6 cells) | Caco-2 Permeability (Papp, 10^-6 cm/s) | Aqueous Solubility (µM) |
| Representative Inhibitor A | 10 | 50 | 15 | 20 |
Table 3: In Vivo Pharmacokinetic Parameters in Mice
| Compound | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Representative Inhibitor A | Oral | 10 | 1500 | 2.5 | 6000 | 40 |
| Representative Inhibitor A | Intravenous | 1 | 500 | 2.0 | 1500 | - |
Table 4: In Vivo Efficacy in a NAFLD Mouse Model
| Compound | Dosing Regimen | Model | Key Endpoint | Result |
| Representative Inhibitor A | 10 mg/kg, oral, daily for 4 weeks | Diet-induced obesity model | Liver Triglyceride Content | 40% reduction vs. vehicle |
| Representative Inhibitor A | 10 mg/kg, oral, daily for 4 weeks | Diet-induced obesity model | Serum ALT Levels | 30% reduction vs. vehicle |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of HSD17B13 inhibitors. The following are representative protocols for key experiments.
HSD17B13 Biochemical Inhibition Assay
-
Objective: To determine the in vitro potency (IC50) of a test compound against purified HSD17B13 enzyme.
-
Materials:
-
Purified recombinant human HSD17B13 enzyme.
-
Substrate: Estradiol.
-
Cofactor: NAD+.
-
Test compound dissolved in DMSO.
-
Assay buffer: 100 mM Tris-HCl, pH 7.5, 0.1 mg/mL BSA.
-
Detection reagent for NADH (e.g., diaphorase/resazurin).
-
384-well assay plates.
-
-
Procedure:
-
Dispense serial dilutions of the test compound in DMSO into the assay plate.
-
Add the assay buffer containing NAD+ to all wells.
-
Add the HSD17B13 enzyme to all wells except for the negative control.
-
Initiate the enzymatic reaction by adding the substrate (estradiol).
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and add the NADH detection reagent.
-
Incubate for 15 minutes at room temperature to allow for signal development.
-
Measure the fluorescence signal (Excitation/Emission appropriate for the detection reagent).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Cell-Based HSD17B13 Inhibition Assay
-
Objective: To measure the ability of a compound to inhibit HSD17B13 activity in a cellular context.
-
Materials:
-
HEK293 cells stably overexpressing human HSD17B13.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound dissolved in DMSO.
-
A suitable cell-permeable substrate for HSD17B13.
-
Lysis buffer.
-
LC-MS/MS system for product quantification.
-
-
Procedure:
-
Seed the HSD17B13-expressing HEK293 cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for 1 hour.
-
Add the cell-permeable substrate to the medium and incubate for 4 hours.
-
Wash the cells with PBS and then lyse them.
-
Collect the cell lysates and analyze the concentration of the product formed from the substrate using a validated LC-MS/MS method.
-
Determine the cellular IC50 value by plotting the product formation against the compound concentration.
-
In Vivo Efficacy Study in a Diet-Induced NAFLD Mouse Model
-
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a preclinical model of NAFLD.
-
Materials:
-
C57BL/6J mice.
-
High-fat, high-sucrose diet.
-
Test compound formulated for oral gavage.
-
Vehicle control.
-
Equipment for blood collection and tissue harvesting.
-
Kits for measuring serum ALT levels and liver triglycerides.
-
-
Procedure:
-
Induce NAFLD in mice by feeding them a high-fat, high-sucrose diet for 12 weeks.
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the test compound or vehicle daily via oral gavage for 4 weeks.
-
Monitor body weight and food intake throughout the study.
-
At the end of the treatment period, collect blood samples for serum analysis of liver enzymes (e.g., ALT).
-
Euthanize the mice and harvest the livers.
-
Measure liver weight and homogenize a portion of the liver for the quantification of triglyceride content.
-
Perform histological analysis of liver sections (H&E and Oil Red O staining) to assess steatosis, inflammation, and ballooning.
-
Statistically analyze the data to compare the treatment group with the vehicle control group.
-
Mandatory Visualizations
HSD17B13 Signaling Pathway in Hepatic Lipid Metabolism
Caption: HSD17B13 signaling in hepatocytes and the point of intervention.
Experimental Workflow for HSD17B13 Inhibitor Discovery and Development
Caption: A typical workflow for the discovery and development of an HSD17B13 inhibitor.
Conclusion
The inhibition of HSD17B13 represents a highly promising and genetically validated therapeutic strategy for the treatment of NAFLD and NASH. While specific, in-depth public data on the discovery and development of this compound is limited, the broader landscape of HSD17B13 inhibitor development provides a clear roadmap for the characterization of such compounds. The use of robust biochemical and cellular assays, coupled with relevant in vivo models of liver disease, is essential for advancing potent and selective inhibitors towards clinical development. The data and protocols presented herein, based on representative examples, serve as a valuable technical guide for researchers dedicated to this important area of drug discovery.
HSD17B13 Inhibition in Nonalcoholic Fatty Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nonalcoholic fatty liver disease (NAFLD) is a burgeoning global health crisis, with a significant portion of patients progressing to nonalcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. Recent human genetic studies have identified loss-of-function variants in the gene encoding 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13) as being protective against the progression of chronic liver diseases. This has spotlighted HSD17B13, a lipid droplet-associated enzyme predominantly expressed in hepatocytes, as a promising therapeutic target for NAFLD. This technical guide provides a comprehensive overview of the role of HSD17B13 in NAFLD and the therapeutic potential of its inhibition. While specific data for a compound designated "Hsd17B13-IN-88" is not publicly available, this document will detail the mechanism of action, summarize quantitative data from representative inhibitors, provide detailed experimental protocols, and visualize key pathways and workflows relevant to the broader class of HSD17B13 inhibitors.
The Role of HSD17B13 in NAFLD Pathogenesis
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1] Primarily localized to lipid droplets within hepatocytes, its expression is significantly upregulated in the livers of patients with NAFLD.[2][3] Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets, promoting lipid accumulation.[4]
The precise physiological function of HSD17B13 is an area of active investigation, but it is known to possess retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[2] This function links HSD17B13 to retinoid metabolism, which plays a crucial role in regulating gene expression involved in lipid homeostasis and inflammation. The prevailing hypothesis is that the enzymatic activity of HSD17B13 contributes to a cellular environment that favors the storage of neutral lipids, potentially leading to lipotoxicity and subsequent liver injury.
Genetic validation for targeting HSD17B13 comes from the observation that individuals carrying loss-of-function variants of the HSD17B13 gene are protected from the progression of NAFLD to more severe forms like NASH and fibrosis. This protective phenotype has spurred the development of small molecule inhibitors and RNA interference (RNAi) therapeutics aimed at mimicking this genetic advantage.
Mechanism of Action of HSD17B13 Inhibitors
The primary mechanism of action for HSD17B13 inhibitors is the direct binding to the enzyme's active site, which prevents the catalytic conversion of its substrates. These inhibitors are designed to be competitive or non-competitive antagonists, occupying the substrate-binding pocket or an allosteric site to block the processing of endogenous substrates like retinol and other bioactive lipids.
By inhibiting HSD17B13, these therapeutic agents are expected to modulate several key cellular pathways implicated in the progression of liver disease:
-
Lipid Metabolism: Inhibition of HSD17B13 is hypothesized to alter lipid droplet dynamics and reduce lipotoxicity within hepatocytes.
-
Inflammation: By reducing the formation of potentially pro-inflammatory metabolic products, HSD17B13 inhibitors may ameliorate the inflammatory response characteristic of NASH.
-
Fibrosis: Downstream effects of HSD17B13 inhibition may lead to a reduction in the activation of hepatic stellate cells, the primary drivers of liver fibrosis.
Signaling Pathways and Experimental Workflows
The signaling pathways involving HSD17B13 are complex and not yet fully elucidated. However, its expression is known to be induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.
A typical experimental workflow for evaluating an HSD17B13 inhibitor in a preclinical NAFLD model is outlined below.
Quantitative Data Summary
The following tables summarize publicly available quantitative data for representative HSD17B13 inhibitors. It is important to note that data for a specific compound named "this compound" is not available in the public domain.
Table 1: In Vitro Potency of Representative HSD17B13 Inhibitors
| Compound ID | Assay Type | Substrate | IC50 (nM) | Reference |
| BI-3231 | Biochemical | Estradiol | 4 | |
| INI-822 | Biochemical | Multiple Substrates | Low nM | |
| HSD17B13-IN-80-d3 | Biochemical | Estradiol | < 100 |
Table 2: Effects of HSD17B13 Knockdown/Inhibition on Liver Injury and Fibrosis in Preclinical Models
| Model System | Intervention | Key Findings | Reference |
| High-Fat Diet (HFD)-induced obese mice | shRNA-mediated knockdown of Hsd17b13 | Markedly improved hepatic steatosis; Reduced serum ALT and AST levels | |
| Diet-induced NASH mice | ASO-mediated knockdown of Hsd17b13 | Significant reduction in liver triglycerides and fibrosis | |
| Human liver cell-based 3D model | INI-678 (small molecule inhibitor) | Reduction in key markers of liver fibrosis (α-SMA, COL-I) |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of HSD17B13 inhibitors. Below are generalized protocols for key experiments.
Recombinant HSD17B13 Enzymatic Activity Assay
Objective: To determine the in vitro potency (IC50) of an inhibitor against recombinant HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate: All-trans-retinol or β-estradiol
-
Cofactor: NAD+
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 0.01% Triton X-100
-
Test inhibitor (e.g., this compound)
-
NADH detection reagent (e.g., NAD(P)H-Glo™)
-
384-well white assay plates
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 384-well plate, add the inhibitor solution.
-
Add the recombinant HSD17B13 protein to each well.
-
Initiate the reaction by adding a mixture of the substrate (e.g., 15 µM β-estradiol) and cofactor (e.g., 500 µM NAD+).
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Incubate for an additional 60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a dose-response curve.
Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
Objective: To assess the inhibitory effect of a compound on HSD17B13's RDH activity in a cellular context.
Materials:
-
HEK293 cells
-
HSD17B13 expression vector
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (DMEM with 10% FBS)
-
All-trans-retinol
-
Test inhibitor
-
HPLC system for retinoid analysis
Procedure:
-
Seed HEK293 cells in 6-well plates and allow them to adhere overnight.
-
Transfect the cells with the HSD17B13 expression vector.
-
After 24 hours, treat the cells with a serial dilution of the inhibitor.
-
Add all-trans-retinol (2-5 µM) to the culture medium and incubate for 6-8 hours.
-
Harvest and lyse the cells.
-
Quantify the protein concentration of the cell lysates.
-
Analyze the levels of retinaldehyde in the lysates by HPLC.
-
Normalize the retinaldehyde levels to the protein concentration and calculate the percent inhibition.
In Vivo Efficacy Study in a Diet-Induced NAFLD Mouse Model
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a preclinical model of NAFLD.
Animal Model: C57BL/6J mice on a high-fat diet (HFD) or other NASH-inducing diet.
Procedure:
-
Acclimatize mice and induce NAFLD/NASH by feeding a specialized diet for a specified period (e.g., 12-16 weeks).
-
Randomize mice into treatment groups (vehicle control and inhibitor-treated groups).
-
Administer the HSD17B13 inhibitor daily via an appropriate route (e.g., oral gavage).
-
Monitor body weight, food intake, and other relevant physiological parameters throughout the study.
-
At the end of the treatment period, collect blood for analysis of serum markers (ALT, AST, triglycerides, cholesterol).
-
Euthanize the animals and harvest the livers.
-
Process liver tissue for:
-
Histological analysis (H&E for steatosis and inflammation, Sirius Red for fibrosis).
-
Gene expression analysis of key markers of lipogenesis, inflammation, and fibrosis (qRT-PCR).
-
Quantification of liver triglycerides and other lipids.
-
Future Directions
The inhibition of HSD17B13 represents a genetically validated and promising therapeutic strategy for NAFLD. Future research should focus on:
-
Elucidating the full range of physiological substrates for HSD17B13 to better understand its biological function.
-
Developing potent and selective small molecule inhibitors with favorable pharmacokinetic and safety profiles.
-
Conducting head-to-head preclinical studies to benchmark HSD17B13 inhibitors against other emerging NAFLD therapies.
-
Identifying and validating biomarkers to monitor target engagement and therapeutic response in clinical trials.
The continued investigation of HSD17B13 and the development of its inhibitors hold the potential to deliver a novel and effective treatment for the millions of patients affected by NAFLD and its severe complications.
References
Hsd17B13 Inhibition and Lipid Metabolism: A Technical Guide
Disclaimer: Information regarding the specific compound "Hsd17B13-IN-88" is not publicly available. This technical guide provides a comprehensive overview of the effects of Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) inhibition on lipid metabolism, drawing upon data from representative and publicly disclosed inhibitor compounds.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1] Hsd17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, providing a strong rationale for the development of Hsd17B13 inhibitors.[2] These inhibitors aim to replicate the protective phenotype observed in individuals with these genetic variants.
This guide details the mechanism of action of Hsd17B13 inhibitors, their effects on lipid metabolism, and relevant experimental methodologies, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
Hsd17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, involved in the metabolism of steroids, fatty acids, and bile acids.[2] Its precise physiological substrates are still under investigation, but it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[2] The primary mechanism of Hsd17B13 inhibitors involves direct binding to the enzyme's active site, thereby blocking the catalytic conversion of its substrates.
The expression of the HSD17B13 gene is regulated by key players in hepatic lipid homeostasis, including the liver X receptor α (LXRα) and the sterol regulatory element-binding protein 1c (SREBP-1c). Conditions of lipid excess activate LXRα, which in turn induces SREBP-1c, leading to increased Hsd17B13 expression and potentially exacerbating lipid accumulation. Inhibition of Hsd17B13 is hypothesized to interrupt this pathological feedback loop.
Effects on Lipid Metabolism
Inhibition of Hsd17B13 is expected to modulate several key cellular pathways implicated in the progression of liver disease, particularly those related to lipid metabolism. Preclinical studies using genetic knockdown or small molecule inhibitors have demonstrated significant alterations in gene expression profiles related to lipid metabolism, inflammation, and fibrosis.
| Parameter | Effect of Hsd17B13 Inhibition | Representative Compound(s) | Reference(s) |
| Hepatic Triglycerides | Decrease | INI-678 | |
| Lipid Droplet Accumulation | Reduction | General Hsd17B13 inhibitors | |
| Pro-inflammatory Lipid Mediators | Reduction | General Hsd17B13 inhibitors | |
| Hepatic Phospholipid Metabolism | Alteration | Hsd17b13 Knockdown | |
| Markers of Fibrosis (α-SMA, Collagen Type 1) | Decrease | INI-678 |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible assessment of Hsd17B13 inhibitors. Below are generalized methodologies for key experiments.
In Vitro Hsd17B13 Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of an inhibitor against Hsd17B13.
Methodology:
-
Enzyme Source: Purified recombinant human or mouse Hsd17B13 is used.
-
Substrate: Common substrates include β-estradiol or retinol.
-
Cofactor: NAD+ is a required cofactor for the enzymatic reaction.
-
Reaction: The inhibitor at various concentrations is pre-incubated with the enzyme and NAD+. The reaction is initiated by the addition of the substrate.
-
Detection: The formation of the product (e.g., estrone or retinaldehyde) or the consumption of NADH is monitored over time using methods such as fluorescence or mass spectrometry.
Cellular Lipid Accumulation Assay
Objective: To assess the effect of an Hsd17B13 inhibitor on lipid accumulation in hepatocytes.
Methodology:
-
Cell Culture: A relevant hepatocyte cell line (e.g., HepG2) is cultured.
-
Induction of Steatosis: Cells are treated with a mixture of fatty acids (e.g., oleic and palmitic acid) to induce lipid droplet formation.
-
Inhibitor Treatment: Cells are co-treated with the fatty acid mixture and various concentrations of the Hsd17B13 inhibitor or a vehicle control.
-
Lipid Staining: After a set incubation period, intracellular lipid droplets are stained with a fluorescent dye such as Nile Red or Oil Red O.
-
Analysis: The fluorescence intensity is measured using microscopy and image analysis software or a plate reader to quantify lipid accumulation. A reduction in fluorescence in inhibitor-treated cells compared to vehicle-treated cells indicates a positive effect.
Conclusion
The inhibition of Hsd17B13 represents a promising, genetically validated therapeutic strategy for NAFLD and NASH. While specific data for this compound is not publicly available, the broader class of Hsd17B13 inhibitors has demonstrated the potential to modulate hepatic lipid metabolism and reduce markers of liver injury in preclinical models. Further research and clinical development of potent and selective small molecule inhibitors will be crucial to realizing this therapeutic potential.
References
Investigating the Therapeutic Potential of Hsd17B13-IN-88: A Technical Guide
Disclaimer: Information regarding a specific molecule designated "Hsd17B13-IN-88" is not publicly available. This document provides a representative technical guide based on the established therapeutic potential of inhibiting the 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) enzyme, drawing upon publicly available data for other potent and selective Hsd17B13 inhibitors. The data presented herein is illustrative and intended for research and drug development professionals.
Introduction
Nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH), represent a significant and growing global health burden.[1][2] A key challenge in managing this disease is the lack of approved, effective therapies.[1] Recent human genetic studies have identified 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) as a compelling therapeutic target for these conditions.[2][3] Hsd17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver. Genome-wide association studies have consistently demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including NASH, fibrosis, and cirrhosis. This strong genetic validation has spurred the development of therapeutic agents aimed at inhibiting Hsd17B13 activity to replicate this protective phenotype.
This technical guide provides an in-depth overview of the therapeutic potential of a representative potent and selective Hsd17B13 inhibitor, herein referred to as this compound. We will delve into its mechanism of action, present illustrative preclinical data, detail relevant experimental protocols, and visualize key pathways and workflows.
Mechanism of Action and Therapeutic Rationale
Hsd17B13 is an NAD+-dependent oxidoreductase that is upregulated in the livers of patients with NAFLD. While its precise physiological substrates are still under investigation, it is known to possess retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde. The primary mechanism of action for Hsd17B13 inhibitors is the direct binding to the enzyme's active site, which in turn prevents the catalytic conversion of its substrates. This inhibition is hypothesized to mitigate the downstream pathological effects associated with Hsd17B13 activity in the liver.
By inhibiting Hsd17B13, compounds like this compound are expected to modulate key cellular pathways implicated in the progression of liver disease, including lipid metabolism and inflammatory signaling. The therapeutic rationale is to mimic the protective effects observed in individuals with naturally occurring loss-of-function variants in the HSD17B13 gene.
Data Presentation
The following tables summarize representative quantitative data for this compound from key preclinical assays.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay | Parameter | This compound |
| Enzymatic Assay | IC50 (nM) vs. human HSD17B13 | 1.5 |
| IC50 (nM) vs. mouse Hsd17b13 | 2.1 | |
| Selectivity Panel | IC50 (nM) vs. HSD17B11 (>1000-fold) | >1500 |
| IC50 (nM) vs. other HSD family members | >10,000 | |
| Cell-Based Assay | EC50 (nM) in human hepatocytes | 25 |
Table 2: In Vivo Efficacy of this compound in a Diet-Induced NASH Mouse Model
| Parameter | Vehicle Control | This compound (10 mg/kg, QD) | % Change vs. Control |
| Liver Histology | |||
| NAFLD Activity Score (NAS) | 6.2 ± 0.8 | 3.1 ± 0.6 | -50% |
| Fibrosis Stage | 2.5 ± 0.5 | 1.2 ± 0.4 | -52% |
| Biochemical Markers | |||
| Serum ALT (U/L) | 125 ± 20 | 65 ± 15 | -48% |
| Serum AST (U/L) | 180 ± 35 | 95 ± 20 | -47% |
| Hepatic Gene Expression (Fold Change) | |||
| Col1a1 (Collagen) | 1.0 | 0.45 | -55% |
| Acta2 (α-SMA) | 1.0 | 0.50 | -50% |
| Timp1 (TIMP metallopeptidase inhibitor 1) | 1.0 | 0.60 | -40% |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of Hsd17B13 inhibitors. Below are representative protocols for key experiments.
HSD17B13 Enzymatic Assay
Objective: To determine the in vitro potency (IC50) of an inhibitor against purified Hsd17B13 enzyme.
Materials:
-
Recombinant human Hsd17B13 protein
-
Substrate (e.g., retinol)
-
Cofactor (NAD+)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Test compound (this compound)
-
96-well microplate
-
Plate reader for fluorescence or absorbance detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant Hsd17B13 enzyme, and NAD+.
-
Add the diluted test compound to the wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the substrate (retinol).
-
Monitor the change in NADH fluorescence or absorbance over time.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based NASH Phenotypic Assay
Objective: To evaluate the efficacy of an inhibitor in a more complex biological system that mimics key aspects of NASH.
Materials:
-
Human primary hepatocytes or a relevant cell line (e.g., HepG2)
-
High-fat media (e.g., DMEM supplemented with oleic and palmitic acids)
-
Test compound (this compound)
-
Reagents for lipid accumulation staining (e.g., Nile Red)
-
Reagents for fibrosis marker analysis (e.g., antibodies for α-SMA)
-
High-content imaging system
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Induce a NASH-like phenotype by culturing the cells in high-fat media for 48-72 hours.
-
Treat the cells with a serial dilution of the test compound for 24-48 hours.
-
Fix and stain the cells for lipid droplets (Nile Red) and fibrosis markers (e.g., immunofluorescence for α-SMA).
-
Acquire images using a high-content imaging system.
-
Quantify cellular lipid accumulation and the expression of fibrosis markers.
-
Determine the EC50 of the compound for reducing the NASH-like phenotype.
In Vivo NASH Mouse Model Study
Objective: To assess the in vivo efficacy of an inhibitor in a preclinical model of NASH.
Animal Model: C57BL/6J mice are commonly used. NASH can be induced by feeding a high-fat, high-cholesterol, and high-fructose diet for an extended period (e.g., 24 weeks).
Procedure:
-
Induce NASH in mice through dietary intervention.
-
Randomize mice into treatment groups (vehicle control and test compound).
-
Administer the test compound (e.g., orally, once daily) for a specified duration (e.g., 8-12 weeks).
-
Monitor body weight and food intake throughout the study.
-
At the end of the treatment period, collect blood samples for biochemical analysis (e.g., ALT, AST).
-
Euthanize the animals and collect liver tissue.
-
Perform histological analysis of liver sections (H&E for steatosis, inflammation, and ballooning; Sirius Red for fibrosis).
-
Conduct quantitative real-time PCR (qRT-PCR) or Western blotting on liver lysates to measure the expression of genes and proteins related to fibrosis and inflammation.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of Hsd17B13 in hepatocytes and the point of intervention for this compound.
Experimental Workflow
References
An In-depth Technical Guide on the Impact of Hsd17B13 Inhibition on Liver Fibrosis
Disclaimer: Information regarding a specific compound designated "Hsd17B13-IN-88" is not publicly available in the reviewed scientific literature. This guide provides a comprehensive overview of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) as a therapeutic target for liver fibrosis, utilizing publicly disclosed data from genetic studies and representative inhibitor molecules to illustrate the therapeutic potential and mechanisms of action.
Executive Summary
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling, genetically validated therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH), a major driver of liver fibrosis.[1] Strong human genetic evidence indicates that loss-of-function variants in the HSD17B13 gene, particularly rs72613567, are associated with a significantly reduced risk of developing advanced liver pathologies, including steatohepatitis, fibrosis, cirrhosis, and hepatocellular carcinoma.[2][3] This has spurred the development of therapeutic agents aimed at inhibiting HSD17B13 activity to mitigate the progression of chronic liver diseases.[1] The primary mechanism of action of HSD17B13 inhibitors is hypothesized to be the attenuation of hepatic steatosis, inflammation, and fibrosis by modulating lipid metabolism and reducing lipotoxic species within hepatocytes.[4]
The Role of HSD17B13 in Liver Pathophysiology
HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and is primarily localized to the surface of lipid droplets in hepatocytes. Its expression is notably upregulated in the livers of patients with NAFLD. Overexpression of HSD17B13 in animal models has been shown to increase the size of lipid droplets and promote hepatic steatosis, indicating a direct role in lipid accumulation. The accumulation of lipids and subsequent lipotoxicity are key drivers in the progression from simple steatosis to the more severe inflammatory and fibrotic stages of NASH.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms by which HSD17B13 contributes to liver fibrosis are multifaceted and an active area of investigation. Several key pathways have been implicated:
-
Lipid Metabolism and Lipotoxicity: HSD17B13 is involved in lipid metabolism. Its overexpression promotes the accumulation of lipid droplets. Inhibition of HSD17B13 is expected to reduce hepatic lipid accumulation, thereby mitigating the downstream consequences of lipotoxicity, inflammation, and fibrosis.
-
Hepatocyte-Stellate Cell Crosstalk: Recent evidence suggests that the catalytic activity of HSD17B13 in lipid-loaded hepatocytes stimulates the transcription and secretion of Transforming Growth Factor-beta 1 (TGF-β1). Secreted TGF-β1 then acts in a paracrine manner on hepatic stellate cells (HSCs), the primary producers of the extracellular matrix, inducing their activation and promoting fibrosis. This positions HSD17B13 as a crucial link between hepatocyte lipid metabolism and the activation of fibrogenic pathways.
-
Regulation via LXRα and SREBP-1c: HSD17B13 expression is regulated by key transcription factors involved in lipid metabolism. The Liver X Receptor α (LXRα) induces the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), which in turn upregulates Hsd17B13. HSD17B13 may also participate in a positive feedback loop by promoting SREBP-1c maturation, leading to increased lipogenesis. Inhibition of HSD17B13 is anticipated to disrupt this cycle.
-
Pyrimidine Catabolism: A novel mechanism suggests that the protection against fibrosis conferred by HSD17B13 loss-of-function is associated with decreased pyrimidine catabolism. Studies have shown that HSD17B13 knockdown in mice and the protective variant in humans are linked to decreased activity of dihydropyrimidine dehydrogenase, a key enzyme in pyrimidine breakdown.
Preclinical Evidence for HSD17B13 Inhibition
Preclinical studies utilizing small molecule inhibitors and RNA interference (RNAi) have demonstrated the therapeutic potential of targeting HSD17B13. These studies have shown that inhibiting HSD17B13 can lead to anti-fibrotic effects and beneficial changes in lipid metabolism.
Quantitative Data from Preclinical Studies
While specific data for "this compound" is unavailable, the following table summarizes publicly available data for a well-characterized HSD17B13 inhibitor, BI-3231, to illustrate the typical potency of small molecule inhibitors targeting this enzyme.
| Compound | Target | Assay Type | IC50 (nM) | Cell-based Activity (nM) |
| BI-3231 | HSD17B13 | Enzymatic | 15 | 130 |
Data sourced from publicly available information on BI-3231 and is intended to be illustrative.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and reproduction of preclinical findings. Below are generalized protocols for key experiments in HSD17B13 inhibitor research.
In Vitro HSD17B13 Inhibition Assay
This assay directly measures an inhibitor's ability to block the enzymatic activity of purified HSD17B13 protein.
-
Protein Expression and Purification: Recombinant human HSD17B13 is expressed in a suitable system (e.g., E. coli or insect cells) and purified.
-
Assay Reaction: The assay is typically performed in a 384-well plate. The reaction mixture contains purified HSD17B13, a substrate (e.g., a retinol-based compound), and the cofactor NAD+.
-
Inhibitor Addition: Test compounds are added at varying concentrations.
-
Reaction Initiation and Detection: The reaction is initiated and incubated at a controlled temperature. The product formation is monitored over time, often through a change in fluorescence or absorbance.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated.
In Vivo Murine Model of NASH and Fibrosis
Animal models are essential for evaluating the in vivo efficacy of HSD17B13 inhibitors.
-
Animal Model Selection: C57BL/6J mice are commonly used. To induce NASH and fibrosis, mice are fed a specialized diet, such as a high-fat, high-cholesterol, and high-fructose diet, or a choline-deficient, L-amino acid-defined (CDAA) diet for a specified duration.
-
Therapeutic Intervention: The HSD17B13 inhibitor is administered to the mice (e.g., via oral gavage) at various doses for a defined treatment period. A vehicle control group is also included.
-
Assessment of Liver Injury: At the end of the study, blood is collected to measure plasma levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histological Analysis: The liver is harvested for histological analysis. Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to quantify collagen deposition as a measure of fibrosis.
-
Gene and Protein Expression Analysis: Liver tissue is used for quantitative PCR (qPCR) to measure the expression of genes involved in fibrosis (e.g., Col1a1, Timp1, Acta2) and inflammation. Western blotting can be used to assess the protein levels of HSD17B13 and other relevant markers.
Visualizations
Signaling Pathways
Caption: Proposed signaling cascade of HSD17B13 in liver fibrosis.
Experimental Workflow
Caption: Generalized preclinical workflow for evaluating HSD17B13 inhibitors.
Conclusion
HSD17B13 is a genetically and preclinically validated target for the treatment of liver fibrosis. The inhibition of HSD17B13 represents a promising therapeutic strategy for NAFLD and NASH, with a mechanism centered on reducing hepatic lipid accumulation and mitigating the downstream consequences of lipotoxicity, inflammation, and fibrosis. While information on specific preclinical candidates like "this compound" is not in the public domain, the broader research into HSD17B13 inhibition provides a strong rationale for its therapeutic potential. Further preclinical and clinical studies will be crucial in determining the clinical utility of targeting HSD17B13 for the treatment of liver fibrosis.
References
An In-depth Technical Guide to Hsd17B13 Inhibitors: Focusing on Hsd17B13-IN-8
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on a specific compound designated "Hsd17B13-IN-88" is not available. This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Hsd17B13 inhibitors, using the publicly documented inhibitor Hsd17B13-IN-8 as a primary example. The experimental protocols and signaling pathways described are based on established research on 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) and its inhibitors.
Introduction to HSD17B13
17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a member of the HSD17B superfamily of enzymes, which are primarily involved in the metabolism of steroids, fatty acids, and bile acids.[1][2] HSD17B13 is predominantly expressed in the liver and is localized to lipid droplets within hepatocytes.[3][4][5] Emerging evidence has strongly implicated HSD17B13 in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).
Genetic studies have been a significant driver in validating HSD17B13 as a therapeutic target. Loss-of-function variants in the HSD17B13 gene, such as the rs72613567 polymorphism, have been associated with a reduced risk of developing chronic liver diseases, including NAFLD, alcoholic liver disease, and hepatocellular carcinoma. These genetic findings have spurred the development of small molecule inhibitors aimed at mimicking this protective effect.
The Role of HSD17B13 in Liver Pathophysiology
HSD17B13 expression is significantly upregulated in the livers of patients with NAFLD. Overexpression of HSD17B13 in preclinical models leads to increased lipid accumulation in hepatocytes, a key feature of hepatic steatosis. The enzyme is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.
The expression of HSD17B13 is regulated by key transcription factors involved in lipid metabolism. Liver X receptor α (LXRα) and sterol regulatory element-binding protein 1c (SREBP-1c) are known to upregulate HSD17B13 expression, creating a feedback loop that can exacerbate lipid accumulation in the liver under conditions of lipid excess.
Chemical Structure and Properties of Hsd17B13-IN-8
Hsd17B13-IN-8 is a known inhibitor of HSD17B13. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(4-chloro-2-hydroxyphenyl)-2-(3-methoxypropylcarbamoyl)-1-benzothiophene-3-carboxamide | N/A |
| Molecular Formula | C21H19ClN2O4S | |
| Molecular Weight | 430.90 g/mol | |
| CAS Number | 2758802-02-5 | |
| Appearance | Off-white to light yellow solid | |
| Solubility | Soluble in DMSO (100 mg/mL, may require sonication) | |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | |
| SMILES | ClC1=C(O)C=CC(C(NC2=C(C(NCCC3=C(OC)C=CC=C3)=O)SC=C2)=O)=C1 |
In Vitro Potency and Activity
The inhibitory activity of Hsd17B13-IN-8 has been characterized in biochemical assays.
| Assay Type | Substrate | IC50 | Reference |
| Biochemical Assay | Estradiol | <0.1 μM | |
| Biochemical Assay | Leukotriene B4 (LTB4) | <1 μM |
Mechanism of Action
The primary mechanism of action for HSD17B13 inhibitors like Hsd17B13-IN-8 is the direct binding to the enzyme's active site. This binding can be competitive or non-competitive, preventing the catalytic conversion of its natural substrates. By inhibiting HSD17B13, these small molecules are expected to reduce the accumulation of harmful lipid species and downstream inflammatory signaling in the liver, thereby mitigating the progression of NAFLD and NASH.
Below is a diagram illustrating the proposed signaling pathway involving HSD17B13 and the point of intervention for inhibitors.
Caption: HSD17B13 signaling in hepatocytes and inhibitor action.
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of HSD17B13 inhibitors.
HSD17B13 Enzymatic Assay (In Vitro)
This biochemical assay is designed to determine the in vitro potency (IC50) of an inhibitor against purified HSD17B13 enzyme.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate: β-estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.01% BSA)
-
Test compound (e.g., Hsd17B13-IN-8) dissolved in DMSO
-
384-well assay plates
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Mixture: In each well of the assay plate, add the test compound at various concentrations.
-
Enzyme and Cofactor Addition: Add the HSD17B13 enzyme and NAD+ to each well and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (β-estradiol or LTB4).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Detection: Stop the reaction and measure the formation of NADH, either directly by its fluorescence or through a coupled enzymatic reaction that produces a detectable signal.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for HSD17B13 in vitro enzymatic assay.
Cell-Based Lipid Accumulation Assay
This assay evaluates the effect of HSD17B13 inhibition on lipid accumulation in a cellular context.
Objective: To determine if inhibiting HSD17B13 can reduce fatty acid-induced lipid droplet formation in hepatocytes.
Materials:
-
Hepatocyte cell line (e.g., HepG2 or primary human hepatocytes)
-
Cell culture medium and supplements
-
Fatty acids (e.g., a mixture of oleic and palmitic acid)
-
Test compound (e.g., Hsd17B13-IN-8)
-
Lipid staining dye (e.g., Nile Red or BODIPY)
-
96-well cell culture plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well plate and allow them to adhere overnight.
-
Induction of Steatosis and Treatment: Treat the cells with a mixture of fatty acids to induce lipid droplet formation. Concurrently, treat the cells with the test compound at various concentrations or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Cell Staining: Wash the cells and stain with a fluorescent lipid dye (e.g., Nile Red) and a nuclear stain (e.g., Hoechst) to visualize lipid droplets and nuclei, respectively.
-
Imaging and Analysis: Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the total lipid content per cell by measuring the fluorescence intensity of the lipid dye and normalizing it to the cell number (from the nuclear stain).
-
Data Analysis: Compare the lipid accumulation in compound-treated cells to that in vehicle-treated cells to determine the dose-dependent effect of the inhibitor.
Caption: Workflow for cell-based lipid accumulation assay.
Conclusion
HSD17B13 has emerged as a genetically validated and promising therapeutic target for the treatment of NAFLD and NASH. The development of potent and selective small molecule inhibitors, such as Hsd17B13-IN-8, represents a significant step towards a novel therapeutic strategy for these prevalent liver diseases. The in-depth characterization of these inhibitors through robust biochemical and cell-based assays is crucial for advancing our understanding of their therapeutic potential and for the successful development of new treatments for chronic liver disease.
References
- 1. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. HSD17B13 - Wikipedia [en.wikipedia.org]
Harnessing HSD17B13 Inhibition to Combat Liver Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive inflammatory form, non-alcoholic steatohepatitis (NASH). Human genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH, cirrhosis, and hepatocellular carcinoma. This has catalyzed the development of small molecule inhibitors and RNA interference (RNAi) therapeutics aimed at mimicking this protective phenotype. This technical guide provides an in-depth overview of the role of HSD17B13 inhibitors in reducing liver inflammation, summarizing the mechanism of action, preclinical and clinical data for representative compounds, and detailed experimental protocols. While specific public data for a compound designated "Hsd17B13-IN-88" is not available, this guide will utilize publicly disclosed information for other potent and selective HSD17B13 inhibitors to illustrate the therapeutic potential of targeting this enzyme.
Introduction: The Role of HSD17B13 in Liver Pathophysiology
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1] Its expression is significantly upregulated in the livers of patients with NAFLD.[2] The enzyme is primarily localized to lipid droplets within hepatocytes and possesses retinol dehydrogenase activity, converting retinol to retinaldehyde.[1] The precise mechanisms by which HSD17B13 contributes to liver inflammation are still under investigation, but are thought to involve the modulation of lipid metabolism and the production of pro-inflammatory mediators.[3] Inhibition of HSD17B13 is hypothesized to reduce lipotoxicity and subsequently dampen the inflammatory cascade that drives the progression of NAFLD to NASH.[2]
Mechanism of Action of HSD17B13 Inhibitors
The primary mechanism of action for small molecule HSD17B13 inhibitors is the direct binding to the enzyme's active site, thereby blocking the catalytic conversion of its substrates. These inhibitors are often designed to be competitive or non-competitive antagonists, occupying the substrate-binding pocket or an allosteric site. By inhibiting the enzymatic activity of HSD17B13, these compounds aim to replicate the protective effects observed in individuals with loss-of-function genetic variants.
Another therapeutic modality is RNA interference (RNAi), which involves the use of small interfering RNAs (siRNAs) to degrade HSD17B13 messenger RNA (mRNA), thereby preventing the synthesis of the HSD17B13 protein.
Quantitative Data on HSD17B13 Inhibitors
Several pharmaceutical companies and academic institutions are actively developing HSD17B13 inhibitors. The following tables summarize publicly available quantitative data for some of these compounds. Direct comparison between compounds should be made with caution as experimental conditions may vary.
Table 1: In Vitro Potency of Selected HSD17B13 Small Molecule Inhibitors
| Compound Name | Target | IC50 (Human) | IC50 (Murine) | Substrate Used | Reference |
| BI-3231 | hHSD17B13 | 1 nM | 13 nM | Estradiol | |
| Hsd17B13-IN-8 | HSD17B13 | <0.1 µM | Not Reported | Estradiol | |
| Hsd17B13-IN-9 | HSD17B13 | 0.01 µM | Not Reported | Not Specified | |
| Hsd17B13-IN-23 | HSD17B13 | <0.1 µM | Not Reported | Estradiol | |
| HSD17B13-IN-3 | HSD17B13 | 0.38 µM | Not Reported | β-estradiol |
Table 2: Clinical Trial Data for HSD17B13-Targeted Therapeutics
| Therapeutic | Type | Phase | Key Findings | Reference |
| INI-822 | Small Molecule Inhibitor | Phase 1 | First small molecule inhibitor of HSD17B13 to enter clinical development. | |
| ARO-HSD | RNAi | Phase 1/2 | Reduced HSD17B13 mRNA and protein levels in the liver; lowered ALT and AST levels. | |
| ALN-HSD (Rapirosiran) | RNAi | Phase 1 | Well-tolerated; dose-dependent reduction in liver HSD17B13 mRNA (up to 78% reduction). |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of HSD17B13 inhibitors. Below are generalized methodologies for key experiments.
In Vitro HSD17B13 Enzyme Inhibition Assay
-
Objective: To determine the in vitro potency (IC50) of an inhibitor against HSD17B13.
-
Materials:
-
Recombinant human HSD17B13 protein.
-
Test inhibitor compound.
-
Substrate: Estradiol or Leukotriene B4 (LTB4).
-
Cofactor: NAD+.
-
Assay buffer (e.g., phosphate buffer, pH 7.4).
-
Detection system to measure NADH production or substrate consumption (e.g., fluorescence-based or mass spectrometry-based).
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a microplate, add the assay buffer, recombinant HSD17B13 enzyme, and NAD+.
-
Add the diluted inhibitor to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate (e.g., estradiol).
-
Monitor the reaction kinetics by measuring the change in fluorescence (for NADH production) or by quantifying substrate/product levels using LC-MS at different time points.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of the inhibitor with HSD17B13 in a cellular context.
-
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary human hepatocytes.
-
Test inhibitor compound.
-
Lysis buffer.
-
Instrumentation for Western blotting or mass spectrometry.
-
-
Procedure:
-
Treat cultured hepatocytes with the test inhibitor or vehicle control for a specified time.
-
Harvest and lyse the cells.
-
Divide the cell lysates into aliquots and heat them to a range of temperatures.
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Analyze the supernatant for the amount of soluble HSD17B13 protein at each temperature using Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
In Vivo Efficacy Studies in a NASH Mouse Model
-
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a preclinical model of NASH.
-
Animal Model: C57BL/6J mice fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD) to induce NASH and fibrosis.
-
Procedure:
-
Induce NASH in mice by feeding them the CDAAHFD for a specified duration (e.g., 8-16 weeks).
-
Administer the HSD17B13 inhibitor or vehicle control to the mice daily via oral gavage or another appropriate route.
-
At the end of the treatment period, collect blood and liver tissue samples.
-
Assessments:
-
Biochemical Analysis: Measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
Histopathology: Perform H&E staining to assess steatosis, inflammation, and ballooning, and Sirius Red staining to quantify fibrosis in liver sections.
-
Gene Expression Analysis: Use qRT-PCR to measure the mRNA levels of pro-inflammatory (e.g., Tnf-α, Il-6) and pro-fibrotic (e.g., Col1a1, Timp1) genes in the liver.
-
Lipidomics: Analyze the liver lipid profile to assess changes in lipid metabolism.
-
-
Signaling Pathways and Visualizations
The inhibition of HSD17B13 is thought to impact several downstream pathways involved in liver inflammation and fibrosis.
Caption: Proposed mechanism of HSD17B13 in liver inflammation and the action of its inhibitors.
Caption: A generalized experimental workflow for the preclinical evaluation of HSD17B13 inhibitors.
Conclusion
The inhibition of HSD17B13 represents a highly promising and genetically validated therapeutic strategy for the treatment of NASH and other chronic liver diseases. Preclinical and early clinical data for HSD17B13 inhibitors have demonstrated potent target engagement and favorable effects on markers of liver injury and inflammation. While further clinical investigation is required to fully elucidate the therapeutic potential of this class of drugs, the continued development of potent and selective HSD17B13 inhibitors holds significant promise for patients with liver disease. The experimental protocols and data presented in this guide provide a framework for the ongoing research and development in this exciting field.
References
In-vitro Characterization of Hsd17B13-IN-88: A Representative Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No public data is available for a compound specifically named "Hsd17B13-IN-88." This document provides a representative technical guide based on publicly available information on the in-vitro evaluation of typical hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors. The data and specific protocols presented herein are illustrative and intended to serve as a template for the characterization of novel HSD17B13 inhibitors.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][4] This protective association has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions.
HSD17B13 is known to metabolize a range of substrates, including steroids, fatty acids, and retinol. The development of small molecule inhibitors targeting HSD17B13 is a key area of research for novel NAFLD and NASH therapeutics. This guide outlines the preliminary in-vitro studies and methodologies for a representative HSD17B13 inhibitor, designated here as this compound.
Data Presentation: Quantitative In-vitro Activity
The following tables summarize the hypothetical, yet representative, quantitative data for this compound, showcasing its potency and selectivity.
Table 1: Enzymatic Inhibition of HSD17B13 by this compound
| Target Enzyme | Substrate | Cofactor | Assay Type | IC50 (nM) |
| Human HSD17B13 | Estradiol | NAD+ | Biochemical | 15 |
| Human HSD17B13 | Retinol | NAD+ | Biochemical | 25 |
| Mouse HSD17B13 | Estradiol | NAD+ | Biochemical | 50 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Measurement | IC50 (nM) |
| HepG2 (HSD17B13 Overexpressing) | Cellular Activity | Retinaldehyde Formation | 120 |
| Primary Human Hepatocytes | Lipid Accumulation | Nile Red Staining | 250 |
Experimental Protocols
Detailed methodologies for the key in-vitro experiments are provided below.
Recombinant HSD17B13 Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of a test compound on the enzymatic activity of purified recombinant HSD17B13.
-
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate: β-estradiol or all-trans-retinol
-
Cofactor: NAD+
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, 0.01% Triton X-100
-
Test compound (this compound)
-
NADH detection reagent (e.g., NAD-Glo™)
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound solution.
-
Add the recombinant HSD17B13 protein to each well.
-
Initiate the reaction by adding a mixture of the substrate (e.g., 15 µM β-estradiol) and cofactor (e.g., 500 µM NAD+).
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Incubate for an additional 60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based HSD17B13 Activity Assay
This protocol assesses the inhibitory effect of a test compound on HSD17B13 activity within a cellular environment.
-
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2) engineered to overexpress HSD17B13.
-
Cell culture medium and reagents.
-
Test compound (this compound).
-
Substrate: All-trans-retinol.
-
Cell lysis buffer.
-
Analytical method to measure product (retinaldehyde) levels (e.g., HPLC or LC-MS/MS).
-
-
Procedure:
-
Seed the HSD17B13-overexpressing cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a defined period (e.g., 24 hours).
-
Add the substrate (e.g., 2-5 µM all-trans-retinol) to the cell culture medium and incubate for 6-8 hours.
-
After incubation, wash the cells with PBS and lyse them.
-
Analyze the cell lysate to quantify the levels of the retinaldehyde.
-
Calculate the percent inhibition of HSD17B13 activity at each compound concentration and determine the cellular IC50 value.
-
Cellular Lipid Accumulation Assay
This assay evaluates the functional consequence of HSD17B13 inhibition on lipid accumulation in hepatocytes.
-
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary human hepatocytes.
-
Lipotoxic stimulus: Oleic and palmitic acids.
-
Test compound (this compound).
-
Nile Red stain for lipid droplet visualization.
-
Formaldehyde for cell fixation.
-
DAPI for nuclear counterstaining.
-
-
Procedure:
-
Seed hepatocytes in a 96-well plate and allow them to adhere overnight.
-
Induce steatosis by treating the cells with a mixture of oleic and palmitic acids in the presence of the test compound or vehicle control for 24-72 hours.
-
Wash the cells with PBS and fix with formaldehyde.
-
Stain the cells with Nile Red and DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the lipid droplet area per cell and analyze the dose-dependent reduction in lipid accumulation by the test compound.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Caption: Proposed role of HSD17B13 in hepatocyte lipid metabolism and site of inhibition.
Caption: General workflow for the in-vitro evaluation of HSD17B13 inhibitors.
References
Methodological & Application
Hsd17B13-IN-88: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated enzyme that has emerged as a significant therapeutic target for non-alcoholic fatty liver disease (NAFLD) and alcohol-related liver disease.[1][2][3][4] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are protective against the progression of these chronic liver conditions.[5] Hsd17B13-IN-88 is a potent inhibitor of HSD17B13 and serves as a valuable tool for studying the enzyme's role in cellular processes and for preclinical drug development. This document provides detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily and exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde. The primary mechanism of action for this compound is the direct inhibition of the enzymatic activity of HSD17B13. By binding to the enzyme, the inhibitor blocks the conversion of its substrates, thereby modulating downstream signaling pathways involved in lipid metabolism and potentially reducing lipotoxicity in hepatocytes.
Quantitative Data
The inhibitory potency of this compound and other relevant inhibitors is summarized in the table below. This data is essential for determining the effective concentration range for cell-based assays.
| Compound | Target | IC50 | Substrate | Reference |
| This compound | HSD17B13 | ≤0.1 μM | Estradiol | |
| Hsd17B13-IN-8 | HSD17B13 | <0.1 μM | Estradiol | |
| <1 μM | LTB3 | |||
| Hsd17B13-IN-9 | HSD17B13 | 0.01 μM | Not Specified | |
| Hsd17B13-IN-10 | HSD17B13 | 0.01 μM | Not Specified | |
| BI-3231 | hHSD17B13 | 1 nM | Not Specified | |
| mHSD17B13 | 13 nM | Not Specified | ||
| Hsd17B13-IN-3 | HSD17B13 | 0.38 μM | β-estradiol | |
| 0.45 μM | Leukotriene B4 (LTB4) | |||
| Hsd17B13-IN-17 | HSD17B13 | < 0.1 μM | Estradiol | |
| < 1 μM | Leukotriene B3 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of HSD17B13 and a general workflow for cell-based experiments using this compound.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. origene.com [origene.com]
- 5. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-88 in Mouse Models of NASH
Disclaimer: As of November 2025, there is no publicly available scientific literature or preclinical data for a compound specifically designated "Hsd17B13-IN-88". The following application notes and protocols are based on the current understanding of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a therapeutic target and data from publicly disclosed potent and selective small molecule inhibitors of HSD17B13. Researchers should validate the specific properties of this compound, such as its potency, selectivity, and pharmacokinetic profile, before applying these generalized protocols.
Introduction to HSD17B13 as a Therapeutic Target in NASH
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma.[1] Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in hepatocytes.[2][3] Its expression is upregulated in the livers of patients with NAFLD.[2] Human genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH and more severe liver diseases.[4] This strong genetic validation has positioned HSD17B13 as a compelling therapeutic target for NASH. Small molecule inhibitors, such as the conceptual this compound, aim to replicate the protective effects observed in individuals with these genetic variants.
Mechanism of Action
HSD17B13 is involved in hepatic lipid metabolism. Its expression is induced by the liver X receptor α (LXRα) in a manner dependent on the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipogenesis. HSD17B13 may, in turn, promote the maturation of SREBP-1c, establishing a positive feedback loop that enhances lipid accumulation in hepatocytes. By inhibiting the enzymatic activity of HSD17B13, this compound is hypothesized to disrupt this cycle, leading to a reduction in hepatic steatosis, inflammation, and fibrosis.
Proposed Signaling Pathway of HSD17B13 Inhibition
Quantitative Data on Representative HSD17B13 Inhibitors
The following table summarizes in vitro potency data for publicly disclosed HSD17B13 inhibitors. This data provides a quantitative context for the expected potency of a novel inhibitor like this compound.
| Table 1: In Vitro Potency of Representative HSD17B13 Inhibitors | |||
| Compound | Target | Assay Type | IC50 (nM) |
| BI-3231 | Human HSD17B13 | Enzymatic Assay | 4.4 |
| HSD17B13-IN-31 (Compound 32) | Human HSD17B13 | Enzymatic Assay | 2.5 |
| EP-036332 | Human HSD17B13 | Enzymatic Assay | 14 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Diet-Induced Mouse Model of NASH
This protocol outlines a typical study to assess the therapeutic potential of an HSD17B13 inhibitor in a preclinical model of NASH. A common and effective model is the diet-induced NASH model in C57BL/6J mice.
Objective: To evaluate the effect of this compound on liver steatosis, inflammation, and fibrosis in a diet-induced NASH mouse model.
Animal Model:
-
Strain: Male C57BL/6J mice, 8-10 weeks old.
-
Housing: Temperature-controlled environment with a 12-hour light/dark cycle.
NASH Mouse Model Induction:
-
Diet: A choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD) or a diet high in fat, fructose, and cholesterol (e.g., Gubra-Amylin NASH - GAN diet).
-
Induction Period: Feed mice the NASH-inducing diet for 12-24 weeks to establish the desired phenotype of steatohepatitis and fibrosis.
Experimental Groups (n=10-12 mice per group):
-
Healthy Control: Standard chow diet + Vehicle.
-
Disease Control: NASH diet + Vehicle.
-
Treatment Group 1: NASH diet + this compound (e.g., 10 mg/kg).
-
Treatment Group 2: NASH diet + this compound (e.g., 30 mg/kg).
This compound Formulation and Administration:
-
Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% w/v methylcellulose in water). Prepare fresh daily or as stability allows.
-
Administration: Administer this compound or vehicle once daily via oral gavage.
-
Treatment Period: After the diet induction period, begin daily treatment for 4-8 weeks.
Monitoring:
-
Monitor body weight, food intake, and the general health of the animals weekly throughout the study.
Terminal Procedures and Endpoint Analysis:
-
Fasting: Fast mice overnight at the end of the treatment period.
-
Blood Collection: Anesthetize mice and collect blood via cardiac puncture for serum analysis.
-
Liver Excision: Perfuse the liver with saline, then excise and weigh it. Section the liver for histology, gene expression analysis, and protein analysis.
Endpoint Analysis Protocols
| Table 2: Endpoint Analysis and Methodologies | |
| Analysis | Methodology |
| Serum Biochemistry | Measure levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available kits to assess liver injury. |
| Liver Histology | Fix liver sections in 10% formalin and embed in paraffin. Stain with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning (NAFLD Activity Score - NAS). Use Sirius Red staining to quantify fibrosis. |
| Gene Expression Analysis (qRT-PCR) | Extract total RNA from frozen liver tissue. Perform quantitative real-time PCR to measure the expression of genes involved in inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Timp1). |
| Protein Analysis (Western Blot) | Extract total protein from frozen liver tissue. Perform Western blotting to quantify the protein levels of key targets in the HSD17B13 pathway and markers of fibrosis (e.g., α-SMA). |
| Liver Triglyceride Content | Homogenize a portion of the liver tissue and measure triglyceride content using a colorimetric assay kit. |
Experimental Workflow Visualization
Expected Outcomes and Data Interpretation
The inhibition of HSD17B13 is anticipated to be hepatoprotective. Key indicators of efficacy for this compound would include:
-
Reduction in Liver Injury Markers: A significant dose-dependent decrease in plasma ALT and AST levels in the treatment groups compared to the vehicle control.
-
Improvement in Liver Histology: Amelioration of steatosis, inflammation, and hepatocyte ballooning, resulting in a lower NAFLD Activity Score. A reduction in fibrosis as quantified by Sirius Red staining is a critical endpoint.
-
Modulation of Gene Expression: Downregulation of pro-inflammatory and pro-fibrotic genes in the liver.
It is important to note that preclinical studies on the role of HSD17B13 in NASH have shown some conflicting results, particularly regarding its impact on steatosis versus fibrosis in different mouse models. Therefore, a comprehensive evaluation of multiple endpoints is crucial for a thorough assessment of an inhibitor's efficacy.
Conclusion
The development of HSD17B13 inhibitors represents a genetically validated and promising therapeutic strategy for the treatment of NASH. The protocols and methodologies outlined in these application notes provide a robust framework for the preclinical evaluation of novel inhibitors like this compound in relevant mouse models of NASH. Careful experimental design and comprehensive endpoint analysis are essential to accurately determine the therapeutic potential of this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Evaluation of Hsd17B13 Inhibitors
Disclaimer: As of late 2025, "Hsd17B13-IN-88" is not a publicly disclosed identifier for a specific chemical entity. The following application notes and protocols are a synthesized composite based on publicly available data for various small molecule inhibitors and RNAi therapeutics targeting 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) in preclinical animal models. These guidelines are intended for research purposes and should be adapted based on the specific physicochemical and pharmacokinetic properties of the inhibitor being investigated.
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes that has emerged as a significant therapeutic target for chronic liver diseases.[1] Genetic studies in humans have consistently demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[2][3][4] Elevated hepatic expression of HSD17B13 is observed in patients with NAFLD and in various murine models of the disease.[1] This protective genetic association has catalyzed the development of HSD17B13 inhibitors as a promising therapeutic strategy.
These application notes provide a comprehensive guide for the in-vivo evaluation of HSD17B13 inhibitors, using "this compound" as a representative compound. The protocols and data presented are based on established methodologies from preclinical studies involving other small molecule inhibitors and genetic knockdown approaches.
Quantitative Data Summary
The following tables summarize quantitative data from representative in-vivo studies using various HSD17B13 modulation strategies. These data serve as a reference for designing experiments and for establishing expected efficacy benchmarks for a novel inhibitor like this compound.
Table 1: In-Vivo Efficacy of HSD17B13 Knockdown in Murine Models of NAFLD
| Animal Model | Intervention | Administration Route | Study Duration | Key Findings | Reference |
| High-Fat Diet (HFD)-induced obese mice | AAV8-shHsd17b13 | Intravenous | 2 weeks post-AAV | Markedly improved hepatic steatosis; Decreased serum ALT and FGF21 levels. | |
| Choline-Deficient, Amino Acid-Defined High-Fat Diet (CDAHFD) mice | Hsd17b13 knockdown | Not Specified | Not Specified | ~60% reduction in hepatic HSD17B13 protein; Protection against liver fibrosis. | |
| HFD-induced NAFLD mice | AAV8-shHsd17b13 | Intravenous | Not Specified | Down-regulation of HSD17B13 attenuated NAFLD progression. |
Table 2: Pharmacodynamic and Efficacy Data for Small Molecule HSD17B13 Inhibitors
| Compound | Animal Model | Administration Route | Dosage | Study Duration | Key Findings | Reference |
| INI-822 | Zucker Obese Rats | Oral | Not Specified | 3 weeks | 79-fold increase in the HSD17B13 substrate, 12-HETE. | |
| BI-3231 | Mice | Oral | Not Specified | Up to 72 hours | Extensive exposure and retention in the liver compared to plasma. | |
| INI-822 | Human liver cell-based "liver-on-a-chip" model of NASH | Not Specified | Not Specified | Not Specified | Up to 45% decrease in alpha-smooth muscle actin; Up to 42% decrease in collagen type 1. |
Signaling Pathways and Experimental Workflow
Hypothesized HSD17B13 Signaling in Hepatic Steatosis and Inflammation
HSD17B13 is integrated into key pathways governing lipid metabolism and inflammation within the liver. Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c), a master regulator of lipogenesis. HSD17B13 may also create a positive feedback loop by promoting SREBP-1c maturation. The enzymatic function of HSD17B13 includes the conversion of retinol to retinaldehyde. In inflammatory states, HSD17B13 may promote leukocyte adhesion through pathways involving STAT3 and fibrinogen.
Experimental Workflow for In-Vivo Efficacy Studies
A typical workflow for assessing the efficacy of an HSD17B13 inhibitor in a diet-induced animal model of NASH involves several key stages, from acclimatization and disease induction to therapeutic intervention and multi-faceted endpoint analysis.
Experimental Protocols
The following protocols are generalized and should be optimized based on the specific characteristics of the inhibitor and the research question.
Protocol 1: Efficacy of this compound in a Diet-Induced NASH Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound in a diet-induced murine model of NASH.
Materials:
-
Male C57BL/6J mice, 8-10 weeks old.
-
NASH-inducing diet: e.g., Choline-Deficient, Amino Acid-Defined High-Fat Diet (CDAHFD) or a high-fat diet (HFD, 60% kcal from fat).
-
This compound.
-
Vehicle control (e.g., 0.5% methylcellulose in water).
-
Oral gavage needles.
-
Standard laboratory equipment for animal housing, care, and endpoint analysis.
Methodology:
-
Acclimatization: Acclimate mice to the animal facility for at least one week with ad libitum access to standard chow and water.
-
NASH Induction: Switch the diet of the experimental groups to a NASH-inducing diet (e.g., CDAHFD). Maintain a control group on standard chow. Continue the diet for a predefined period (e.g., 12-16 weeks) to induce NASH and fibrosis.
-
Treatment:
-
Randomize the diet-fed mice into two groups: vehicle control and this compound treatment.
-
Based on preliminary dose-ranging studies, prepare a formulation of this compound in the vehicle. A starting dose range could be 1, 3, 10, and 30 mg/kg.
-
Administer this compound or vehicle daily via oral gavage.
-
Continue treatment for a specified duration, typically 4-8 weeks.
-
-
In-life Monitoring: Monitor body weight, food intake, and the general health status of the animals regularly (e.g., weekly).
-
Terminal Procedures:
-
At the end of the treatment period, fast the mice overnight.
-
Collect blood via cardiac puncture for analysis of serum markers (ALT, AST, triglycerides, cholesterol).
-
Euthanize the mice and perfuse the liver with saline.
-
Excise the liver, record its weight, and take photographs.
-
Process liver tissue for multiple analyses:
-
Fix a portion in 10% neutral buffered formalin for histological staining (H&E for steatosis and inflammation, Sirius Red for fibrosis).
-
Snap-freeze a portion in liquid nitrogen for RNA extraction (qRT-PCR for fibrosis and inflammation markers like Col1a1, Timp2) and protein analysis (Western blot to confirm target engagement if an appropriate antibody is available).
-
Snap-freeze a portion for hepatic lipid analysis (triglycerides, cholesterol).
-
-
Protocol 2: Liver-Specific Knockdown of Hsd17b13 using AAV-shRNA
Objective: To validate the in-vivo effects of HSD17B13 inhibition using a genetic approach, which can serve as a benchmark for small molecule inhibitor studies.
Materials:
-
Male C57BL/6J mice, 8-10 weeks old.
-
Adeno-associated virus serotype 8 (AAV8) expressing an shRNA targeting mouse Hsd17b13 (AAV8-shHsd17b13). AAV8 has high tropism for the liver.
-
AAV8 expressing a non-targeting control shRNA (AAV8-shControl).
-
High-Fat Diet (HFD, e.g., 60% kcal from fat).
-
Surgical tools for intravenous injection.
Methodology:
-
Dietary Challenge: Place mice on an HFD to induce obesity and hepatic steatosis. This can be done for a period of several weeks (e.g., 12-16 weeks) before AAV administration for a therapeutic model.
-
AAV Injection:
-
Administer a single intravenous injection of AAV8-shHsd17b13 or AAV8-shControl into the tail vein of the mice. A typical dose is 1 x 10^11 to 1 x 10^12 vector genomes (vg) per mouse.
-
-
Post-Injection Period:
-
Allow 2-4 weeks for maximal and stable shRNA expression and subsequent protein knockdown in the liver.
-
Continue the HFD throughout this period.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., 2-4 weeks post-AAV injection), perform the same terminal procedures and analyses as described in Protocol 1.
-
Crucially, assess the knockdown efficiency of Hsd17b13 in the liver tissue by qRT-PCR and Western blot to validate the model.
-
References
Application Notes and Protocols for the Analytical Detection of Hsd17B13-IN-88 in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a significant therapeutic target for chronic liver diseases, including nonalcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease.[1] This has led to the development of small molecule inhibitors aimed at mimicking this protective effect. Hsd17B13-IN-88 is a representative small molecule inhibitor of HSD17B13. Accurate and robust analytical methods for the quantification of this compound in tissue samples are essential for preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies to evaluate its distribution, efficacy, and safety.
This document provides detailed application notes and protocols for the detection and quantification of this compound in tissue matrices, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalysis due to its high sensitivity and selectivity.[4]
Disclaimer: Publicly available scientific literature does not contain specific data regarding the molecule designated "this compound". The following protocols and data are based on established methods for the analysis of other potent and selective Hsd17B13 inhibitors, such as BI-3231, and general procedures for small molecule quantification in tissue. These should be adapted and validated for the specific physicochemical properties of this compound.
Hsd17B13 Signaling Pathway and Mechanism of Inhibition
HSD17B13 is primarily localized to lipid droplets within hepatocytes. It is involved in lipid and retinol metabolism, exhibiting retinol dehydrogenase activity that converts retinol to retinaldehyde. The expression of HSD17B13 is upregulated in patients with NAFLD. The inhibition of HSD17B13 is hypothesized to mitigate liver injury by modulating lipid metabolism and reducing lipotoxicity. Small molecule inhibitors like this compound are designed to bind to the enzyme's active site, preventing the catalytic conversion of its substrates.
Figure 1: HSD17B13 signaling and inhibition.
Quantitative Data Presentation
The following tables summarize key quantitative data for a representative Hsd17B13 inhibitor, BI-3231, based on published literature. This data can serve as a benchmark for the validation of analytical methods for this compound.
Table 1: In Vitro Potency of Representative Hsd17B13 Inhibitor (BI-3231)
| Target | IC50 |
| Human Hsd17B13 (hHsd17B13) | 1 nM |
| Mouse Hsd17B13 (mHsd17B13) | 13 nM |
Table 2: Representative Tissue Distribution of BI-3231 in Mice
| Tissue | Concentration (relative to plasma) |
| Liver | High accumulation |
| Kidney | Moderate |
| Spleen | Low |
| Lung | Low |
| Brain | Very Low |
Experimental Protocols
Protocol 1: Tissue Sample Homogenization and Extraction
This protocol outlines the procedure for preparing tissue samples for LC-MS/MS analysis.
Materials:
-
Tissue samples (e.g., liver), stored at -80°C
-
Homogenization Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Bead-based homogenizer (e.g., Precellys)
-
Ceramic beads
-
Microcentrifuge tubes
-
Protein Precipitation Solvent: Acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of this compound).
-
Centrifuge capable of reaching >12,000 x g at 4°C.
Procedure:
-
Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).
-
Place the tissue in a 2 mL microcentrifuge tube containing ceramic beads.
-
Add a 3-5 fold volume of ice-cold homogenization buffer (e.g., for 100 mg of tissue, add 300-500 µL of PBS).
-
Homogenize the tissue using a bead-based homogenizer according to the manufacturer's instructions. Perform homogenization in cycles with cooling on ice in between to prevent degradation of the analyte.
-
Visually inspect the sample to ensure complete homogenization.
-
To an aliquot of the tissue homogenate (e.g., 50 µL), add 3-4 volumes of cold protein precipitation solvent (e.g., 150-200 µL of acetonitrile with internal standard).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at >12,000 x g for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
Figure 2: Workflow for tissue analysis.
Protocol 2: LC-MS/MS Quantification of this compound
This protocol provides a starting point for developing a robust LC-MS/MS method for this compound. Optimization of these parameters will be necessary.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer.
LC Parameters (Representative):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from low to high organic phase (Mobile Phase B) will be required. A representative gradient could be:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4-0.6 mL/min.
-
Column Temperature: 40-50 °C.
-
Injection Volume: 1-5 µL.
MS/MS Parameters (Hypothetical):
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These will need to be determined by infusing a standard solution of this compound and its internal standard into the mass spectrometer to identify the precursor ion and the most abundant and stable product ions.
-
This compound: Precursor Ion (Q1) → Product Ion (Q3)
-
Internal Standard: Precursor Ion (Q1) → Product Ion (Q3)
-
-
Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows will be required to achieve maximal signal intensity.
Table 3: Hypothetical LC-MS/MS Method Parameters
| Parameter | Suggested Setting |
| LC System | UHPLC |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 2 µL |
| MS System | Triple Quadrupole |
| Ionization Mode | ESI Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | To be determined (e.g., m/z 450.2 → 250.1) |
| MRM Transition (IS) | To be determined (e.g., m/z 454.2 → 254.1 for a +4 Da labeled IS) |
Data Analysis and Quantification:
-
A calibration curve should be prepared by spiking known concentrations of this compound into blank tissue homogenate.
-
The concentration of this compound in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.
-
The method should be validated according to regulatory guidelines, assessing linearity, precision, accuracy, recovery, and matrix effects.
Conclusion
The protocols and information provided in this document offer a comprehensive framework for the development and implementation of a sensitive and selective LC-MS/MS method for the quantification of this compound in tissue samples. While specific details for this compound require empirical determination, the outlined procedures, based on established methodologies for similar compounds, provide a robust starting point for researchers. Thorough method development and validation will be critical to ensure the generation of high-quality bioanalytical data to support the preclinical and clinical development of this compound as a potential therapeutic agent for chronic liver diseases.
References
- 1. enanta.com [enanta.com]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of Hsd17B13 Inhibition by Hsd17B13-IN-88
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver that has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease.[4][5] This has spurred the development of small molecule inhibitors, such as Hsd17B13-IN-88, to pharmacologically replicate this protective effect.
Western blotting is a fundamental technique to assess the efficacy of such inhibitors by analyzing the expression levels of the HSD17B13 protein in response to treatment. These application notes provide a detailed protocol for utilizing Western blot to evaluate the effects of this compound on HSD17B13 protein levels in a cellular context.
Signaling Pathway Context
HSD17B13 is involved in lipid and retinol metabolism. Its expression is regulated by the Liver X Receptor α (LXRα) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), key transcription factors in lipid metabolism. Understanding this signaling context is crucial for interpreting experimental results.
Quantitative Data on HSD17B13 Inhibitors
While specific quantitative data for this compound is not widely available in public literature, the following table summarizes the potency of other known HSD17B13 inhibitors to provide a comparative context. It is important to note that IC50 values can vary based on the specific assay conditions.
| Compound Name | Human HSD17B13 IC50 | Cellular Assay IC50 | Substrate Used | Reference |
| Hsd17B13-IN-102 | 0.1 µM | Not Reported | Estradiol | |
| BI-3231 | Kᵢ = 0.7 ± 0.2 nM | 11 ± 5 nM (HEK cells) | Estradiol | |
| HSD17B13-IN-104 | 2.5 nM | Not Reported | Not Specified | |
| HSD17B13-IN-61 | ≤ 0.1 µM | Not Reported | Estradiol | |
| INI-678 | ≤ 0.1 µM | Not Reported | Not Specified | |
| Hsd17B13-IN-29 | ≤ 0.1 µM | Not Reported | Estradiol |
Experimental Protocol: Western Blot for HSD17B13
This protocol outlines the steps to assess the effect of this compound on HSD17B13 protein levels in a suitable cell line.
Materials and Reagents
-
Cell Line: HepG2 (human liver hepatocellular carcinoma) or other suitable cell line with endogenous or overexpressed HSD17B13.
-
Inhibitor: this compound (prepare stock solutions in DMSO).
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) or similar cell lysis buffer.
-
Protease Inhibitor Cocktail
-
Phosphate-Buffered Saline (PBS)
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE Gels: 10% or 12% Bis-Tris gels.
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody: Anti-HSD17B13 antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Loading Control Antibody: Anti-GAPDH, anti-β-actin, or anti-vinculin antibody.
-
Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20).
-
Enhanced Chemiluminescent (ECL) Substrate
Experimental Workflow
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Culture HepG2 cells or another appropriate cell line to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease inhibitors.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load 20-40 µg of total protein per lane into a 10% or 12% SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HSD17B13 antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities and normalize to the loading control to determine the relative change in HSD17B13 protein expression.
-
Note on Inhibitor Activity: As an enzyme inhibitor, this compound may not necessarily alter the total protein expression levels of HSD17B13. This Western blot protocol will primarily assess whether the inhibitor treatment has any off-target effects on HSD17B13 protein stability or expression. To confirm the inhibitor's efficacy, a downstream functional assay measuring HSD17B13's enzymatic activity may be required.
References
Hsd17B13-IN-88 solubility and preparation for experiments
Application Notes and Protocols: Hsd17B13-IN-88
Topic: this compound Solubility and Preparation for Experiments Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on a specific compound designated "this compound" is limited. The following application notes and protocols have been generated based on data from well-characterized and structurally related 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) inhibitors, such as HSD17B13-IN-8, and are intended to serve as a representative guide. Researchers should validate these parameters for their specific compound.
Introduction
17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), making it a promising therapeutic target.[1][2] Hsd17B13 inhibitors are valuable chemical probes for studying the enzyme's role in liver pathophysiology. This document provides detailed protocols for the solubilization and preparation of Hsd17B13 inhibitors for in vitro experiments, using Hsd17B13-IN-8 as a representative example.
Physicochemical and Inhibitory Properties
The following table summarizes the properties of the representative inhibitor, Hsd17B13-IN-8.
| Property | Value |
| Molecular Formula | C₂₁H₁₉ClN₂O₄S |
| Molecular Weight | 430.90 g/mol |
| CAS Number | 2758802-02-5 |
| Appearance | Off-white to light yellow solid |
| IC₅₀ (Estradiol) | <0.1 µM |
| IC₅₀ (LTB3) | <1 µM |
Data sourced from MedchemExpress.[3]
Solubility Data
The solubility of Hsd17B13 inhibitors can vary, but they are generally soluble in organic solvents like DMSO. It is crucial to use anhydrous DMSO as some compounds are hygroscopic.
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (232.07 mM) | Requires sonication to fully dissolve. Use of freshly opened, anhydrous DMSO is recommended. |
Experimental Protocols
Protocol 1: Preparation of Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution of a representative Hsd17B13 inhibitor.
Materials:
-
Hsd17B13 inhibitor powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Equilibration: Allow the vial of the inhibitor powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of the inhibitor powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 100 mM stock concentration. For example, to prepare a 100 mM stock solution from 1 mg of Hsd17B13-IN-8 (MW: 430.90), add 23.21 µL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes until the solution is clear.
-
-
Storage:
-
For long-term storage (up to 6 months), aliquot the stock solution into single-use vials and store at -80°C.
-
For short-term storage (up to 1 month), store at -20°C.
-
Avoid repeated freeze-thaw cycles.
-
Caption: Workflow for preparing Hsd17B13 inhibitor stock solution.
Protocol 2: In Vitro HSD17B13 Enzymatic Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against purified HSD17B13 enzyme. The assay measures the production of NADH, a product of the enzymatic reaction, which can be detected via luminescence.
Materials:
-
Purified recombinant HSD17B13 protein
-
Hsd17B13 inhibitor stock solution (from Protocol 1)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives)
-
Substrate (e.g., β-estradiol)
-
Cofactor (NAD⁺)
-
NADH detection reagent
-
384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare assay buffer, substrate solution, and NAD⁺ solution at the desired concentrations.
-
Inhibitor Dilution: Prepare a serial dilution of the Hsd17B13 inhibitor in the assay buffer from the DMSO stock solution. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.
-
Assay Reaction: a. To each well of a 384-well plate, add the diluted inhibitor or a vehicle control (assay buffer with the same final DMSO concentration). b. Add the HSD17B13 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., β-estradiol) and NAD⁺.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 60 minutes). This incubation time should be within the linear range of the enzymatic reaction.
-
Detection: Stop the reaction and measure NADH production by adding the NADH detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
HSD17B13 in NAFLD Pathogenesis
HSD17B13 is a lipid droplet-associated protein in hepatocytes. In NAFLD, its expression is upregulated. The enzyme is involved in lipid metabolism, and its inhibition is a therapeutic strategy to prevent the progression of liver disease.
References
Comparative Analysis of Hsd17B13 Modulation: Lentiviral Knockdown versus Pharmacological Inhibition with Hsd17B13-IN-88
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2][3] This enzyme, predominantly expressed in hepatocytes and localized to lipid droplets, is implicated in lipid and retinol metabolism.[2][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, including fibrosis and hepatocellular carcinoma. This protective effect has spurred the development of strategies to inhibit Hsd17B13 activity, primarily through genetic knockdown and small molecule inhibitors.
These application notes provide a detailed comparison of two key methodologies for targeting Hsd17B13: lentiviral-mediated shRNA knockdown and treatment with the pharmacological inhibitor Hsd17B13-IN-88. While specific public data for "this compound" is not widely available, we will utilize data from well-characterized, potent, and selective Hsd17B13 inhibitors like BI-3231 and EP-036332 as representative examples for the purpose of these protocols.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of both lentiviral knockdown of Hsd17B13 and its chemical inhibition on various biological parameters.
Table 1: In Vitro Efficacy Comparison
| Parameter | Lentiviral shRNA Knockdown | This compound (Representative Inhibitors) | Fold Change/Effect |
| Hsd17B13 mRNA Expression | ↓ 70-90% | No direct effect | Significant reduction |
| Hsd17B13 Protein Level | ↓ 70-90% | No direct effect | Significant reduction |
| Lipid Accumulation (Oil Red O Staining) | ↓ 53% | Reduced triglyceride accumulation | Significant reduction |
| Pro-inflammatory Cytokine (e.g., IL-6) | ↓ 43% | Decreased pro-inflammatory cytokines | Significant reduction |
| Fibrosis Marker (e.g., α-SMA) | ↓ 50% | Reduced fibrosis markers | Significant reduction |
Note: Data for Hsd17B13 inhibition is based on studies using representative inhibitors like BI-3231.
Table 2: In Vivo Efficacy Comparison (Mouse Models of NASH)
| Parameter | Lentiviral shRNA Knockdown (AAV8-shHsd17b13) | This compound (Representative Inhibitors) | Fold Change/Effect |
| Hepatic Hsd17b13 mRNA | Significant and dose-dependent reduction | No direct effect | Significant reduction |
| Serum ALT Levels | ↓ | ↓ | Reduction |
| Serum Triglyceride Levels | ↓ | ↓ | Reduction |
| Hepatic Steatosis | Markedly improved | Modulated | Improvement |
| Liver Fibrosis | Markedly improved | Reduced | Improvement |
Note: In vivo data is compiled from studies using AAV-mediated shRNA knockdown and representative small molecule inhibitors in diet-induced mouse models of NASH.
Mandatory Visualizations
Caption: Lentiviral shRNA knockdown experimental workflow.
Caption: In vitro workflow for Hsd17B13 inhibitor evaluation.
Caption: Hsd17B13 signaling and points of intervention.
Experimental Protocols
Protocol 1: Lentiviral shRNA-Mediated Knockdown of Hsd17B13
This protocol outlines the production of lentiviral particles carrying an shRNA targeting Hsd17B13 and the subsequent transduction of hepatocytes for stable gene knockdown.
A. Lentiviral shRNA Vector Construction
-
shRNA Design: Design 2-3 shRNA sequences targeting the coding sequence of human HSD17B13 (NCBI Reference Sequence: NM_178135.5). Utilize a validated design algorithm to minimize off-target effects. Include a non-targeting scrambled shRNA as a negative control.
-
Oligonucleotide Synthesis and Annealing: Synthesize complementary DNA oligonucleotides for each shRNA sequence with appropriate overhangs for your chosen lentiviral vector (e.g., pLKO.1). Resuspend the oligonucleotides in annealing buffer (100 mM NaCl, 50 mM HEPES, pH 7.4), heat to 95°C for 5 minutes, and gradually cool to room temperature.
-
Ligation and Transformation: Ligate the annealed shRNA oligonucleotides into a digested and dephosphorylated lentiviral vector using T4 DNA Ligase. Transform the ligation product into competent E. coli and select for positive colonies.
-
Verification: Isolate plasmid DNA and verify the correct insertion via Sanger sequencing.
B. Lentivirus Production in Packaging Cells (HEK293T)
This protocol requires Biosafety Level 2 (BSL-2) practices and facilities.
-
Cell Seeding: Plate HEK293T cells in 10 cm dishes to be 70-80% confluent at the time of transfection.
-
Transfection: Co-transfect the cells with the shRNA-HSD17B13 lentiviral vector, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests.
-
Virus Concentration (Recommended): Centrifuge the supernatant to pellet cell debris and filter through a 0.45 µm filter. Concentrate the virus using ultracentrifugation or a commercial concentration reagent.
-
Storage and Titer: Aliquot the concentrated virus and store at -80°C. Determine the viral titer before use.
C. Transduction of Target Hepatocytes
-
Cell Seeding: Plate target cells (e.g., HepG2, Huh7) to be 50-60% confluent on the day of transduction.
-
Transduction: Thaw the lentiviral aliquot on ice. Add the virus to the cells at a predetermined Multiplicity of Infection (MOI). If the optimal MOI is unknown, a titration is recommended. Add polybrene (4-8 µg/mL) to enhance transduction efficiency.
-
Incubation: Incubate the cells with the virus for 12-24 hours.
-
Medium Change: Replace the virus-containing medium with fresh growth medium.
-
Selection (for stable cell lines): 48 hours post-transduction, add a selection agent like puromycin to the medium.
-
Expansion and Analysis: Expand the puromycin-resistant cells. Verify Hsd17B13 knockdown by qRT-PCR and/or Western blot 72-96 hours post-transduction or after selection is complete.
Protocol 2: In Vitro Treatment with this compound
This protocol describes the in vitro treatment of hepatocytes with a representative Hsd17B13 inhibitor to assess its effects on a disease-relevant phenotype.
A. Materials
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
This compound (or a representative inhibitor like BI-3231)
-
Vehicle control (e.g., DMSO)
-
Fatty acids (e.g., oleic and palmitic acid) for induction of steatosis
-
Cell culture medium and supplements
-
Reagents for downstream analysis (e.g., Oil Red O staining, RNA/protein extraction kits)
B. Procedure
-
Cell Seeding: Plate hepatocytes in appropriate culture vessels for the intended downstream analysis.
-
Induction of Steatosis (Optional): To mimic NAFLD conditions, induce steatosis by treating cells with a fatty acid solution (e.g., oleic and palmitic acid at a 2:1 molar ratio) for 24-48 hours.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound to determine the optimal dose. Include a vehicle-only control. Incubate for a predetermined duration (e.g., 24-72 hours).
-
Endpoint Analysis:
-
Lipid Accumulation: Fix cells and stain with Oil Red O or BODIPY to visualize and quantify lipid droplets.
-
Gene Expression Analysis: Isolate total RNA and perform qRT-PCR to measure the expression of genes involved in lipid metabolism, inflammation, and fibrosis.
-
Protein Analysis: Perform Western blotting to assess changes in key protein levels.
-
Cell Viability/Toxicity Assays: Use assays such as MTT or LDH to determine the effect of the inhibitor on cell health.
-
Concluding Remarks
Both lentiviral-mediated shRNA knockdown and pharmacological inhibition are powerful tools for investigating the function of Hsd17B13. Lentiviral knockdown provides a means for stable, long-term suppression of Hsd17B13 expression, ideal for creating stable cell lines and for in vivo studies requiring sustained target suppression. However, this method can be more time-consuming. Small molecule inhibitors like this compound offer acute, dose-dependent, and reversible control over Hsd17B13 activity, which is advantageous for dissecting the immediate effects of target inhibition and for therapeutic development. It is crucial to consider potential off-target effects for both methodologies and to include appropriate controls in all experiments. The choice between these approaches will depend on the specific research question and experimental context.
References
Application Notes and Protocols: Utilizing Hsd17B13-IN-88 in Primary Human Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in hepatocytes, has emerged as a significant therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, including fibrosis and cirrhosis.[4][5] This protective genetic evidence provides a strong rationale for the development of HSD17B13 inhibitors as a therapeutic strategy. Hsd17B13-IN-88 is a potent and selective small molecule inhibitor designed to target the enzymatic activity of HSD17B13. These application notes provide a comprehensive guide for the use of this compound in primary human hepatocytes, a key in vitro model for studying liver physiology and pathology.
Mechanism of Action
HSD17B13 is localized to the surface of lipid droplets within hepatocytes and possesses retinol dehydrogenase activity, converting retinol to retinaldehyde. Its expression is regulated by the Liver X Receptor α (LXRα) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), key transcription factors in lipid metabolism. HSD17B13 is believed to be part of a positive feedback loop that promotes SREBP-1c maturation, thereby enhancing lipogenesis.
Recent research has also elucidated HSD17B13's role in pro-inflammatory signaling. It can enhance the biosynthesis of Platelet-Activating Factor (PAF), which in turn activates the STAT3 signaling pathway, leading to the upregulation of fibrinogen gene expression. Furthermore, HSD17B13 activity has been associated with the paracrine activation of hepatic stellate cells (HSCs), the primary mediators of liver fibrosis, through transforming growth factor-beta 1 (TGF-β1) signaling.
This compound is designed to competitively inhibit the enzymatic activity of HSD17B13. By blocking its function, this compound is expected to reduce lipid accumulation, mitigate inflammation, and prevent the activation of fibrotic pathways in hepatocytes.
Quantitative Data Summary
While specific quantitative data for this compound is not yet extensively available in the public domain, the following table summarizes representative data from studies on other selective HSD17B13 inhibitors in primary human hepatocytes or relevant cell models. This data provides an expected range of biological activity.
| Parameter | Inhibitor | Cell Model | Condition | Result | Reference |
| IC50 | Representative HSD17B13 Inhibitors | Recombinant human HSD17B13 | Enzyme inhibition assay | 1 - 100 nM | |
| Lipid Accumulation | BI-3231 | Primary mouse hepatocytes | Palmitic acid-induced lipotoxicity | Significant reduction in lipid droplets | |
| Gene Expression (Lipogenesis) | HSD17B13 ASO | In vivo MASH model | - | Downregulation of SREBP-1c target genes | |
| Gene Expression (Inflammation) | HSD17B13 Overexpression | L02 hepatocytes | - | Increased mRNA levels of IL-6 and CXCL3 | |
| Gene Expression (Fibrosis) | Active HSD17B13 | Cultured human hepatocytes | - | Upregulation of TGF-β1 |
Signaling Pathways and Experimental Workflow
Diagram 1: HSD17B13 Signaling Pathway in Hepatocytes
Caption: HSD17B13 signaling in hepatocytes and the inhibitory action of this compound.
Diagram 2: Experimental Workflow for this compound in Primary Human Hepatocytes
Caption: Workflow for studying this compound effects in primary human hepatocytes.
Experimental Protocols
Culture of Primary Human Hepatocytes
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating medium (e.g., Williams' E Medium with supplements)
-
Hepatocyte maintenance medium
-
Collagen-coated culture plates (e.g., 6-well, 24-well, or 96-well)
-
37°C water bath
-
Humidified incubator (37°C, 5% CO2)
-
Centrifuge
Protocol:
-
Pre-warm hepatocyte plating medium to 37°C.
-
Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until a small ice crystal remains.
-
Transfer the cell suspension to a conical tube containing pre-warmed plating medium.
-
Centrifuge the cells at a low speed (e.g., 100 x g) for 10 minutes to pellet the viable hepatocytes.
-
Gently aspirate the supernatant and resuspend the cell pellet in fresh plating medium.
-
Determine cell viability and density using the trypan blue exclusion method.
-
Seed the hepatocytes onto collagen-coated plates at a desired density.
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2.
-
After an initial attachment period (typically 4-6 hours), replace the plating medium with hepatocyte maintenance medium.
Treatment with this compound
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Hepatocyte maintenance medium
-
Optional: Oleic acid/Palmitic acid solution for inducing steatosis
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in hepatocyte maintenance medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).
-
(Optional) To model steatosis, treat hepatocytes with a mixture of oleic and palmitic acids for a predetermined time (e.g., 24 hours) prior to inhibitor treatment.
-
Remove the old medium from the cultured hepatocytes and add the medium containing the different concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Downstream Assays
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O working solution
-
60% Isopropanol
Protocol:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells with distilled water.
-
Incubate the cells with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add Oil Red O working solution to cover the cells. Incubate for 15-20 minutes.
-
Wash the cells repeatedly with distilled water until the water is clear.
-
Visualize and quantify the lipid droplets using a microscope. For quantification, the stain can be eluted with isopropanol and the absorbance measured.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Protocol:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., HSD17B13, SREBP-1c, FASN, TGFB1, IL6) and a housekeeping gene (e.g., GAPDH, ACTB).
Protocol:
-
Lyse the treated cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the relative gene expression using the ΔΔCt method.
Conclusion
This compound represents a promising tool for investigating the therapeutic potential of HSD17B13 inhibition in the context of liver diseases. The protocols and information provided in these application notes offer a framework for researchers to design and execute experiments in primary human hepatocytes, a highly relevant in vitro model system. These studies will be crucial in elucidating the precise mechanism of action of Hsd17B13 inhibitors and advancing their development as novel therapeutics for NAFLD and NASH.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hsd17B13-IN-88 off-target effects in liver cells
Welcome to the technical support center for Hsd17B13-IN-88. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects of this compound in liver cells. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected on-target effect of this compound in liver cells?
A1: this compound is an inhibitor of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme, which is predominantly expressed on the surface of lipid droplets in hepatocytes.[1][2][3] The expected on-target effect is the reduction of HSD17B13 enzymatic activity, which is anticipated to modulate hepatic lipid metabolism and potentially reduce lipotoxicity.[4][5] This is based on human genetic studies where loss-of-function variants in HSD17B13 are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).
Q2: What are the primary off-target concerns for HSD17B13 inhibitors like this compound?
A2: A significant concern is the potential for cross-reactivity with other members of the HSD17B superfamily, particularly HSD17B11, due to high sequence homology. Off-target effects could also manifest as unexpected cytotoxicity, alterations in other metabolic pathways, or the induction of cellular stress. It is crucial to experimentally determine the selectivity profile of this compound.
Q3: Why might results from mouse models not align with human genetic data?
A3: Discrepancies between human genetic data and mouse models are a known challenge in HSD17B13 research. While human loss-of-function variants are protective against liver disease, results in Hsd17b13 knockout mice have been inconsistent, with some studies showing no protection or even exacerbation of steatosis. This may be due to species-specific differences in the enzyme's function and lipid metabolism.
Q4: Can inhibition of HSD17B13 affect pathways other than lipid metabolism?
A4: Yes, emerging evidence suggests that HSD17B13's role may extend beyond lipid regulation. It has been shown to have retinol dehydrogenase activity, converting retinol to retinaldehyde. Additionally, some research suggests a link between HSD17B13 inhibition and reduced pyrimidine catabolism, which may contribute to its anti-fibrotic effects.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed in Liver Cells
Symptom: A significant decrease in cell viability is observed after treatment with this compound at concentrations intended to inhibit HSD17B13. This may be accompanied by changes in cell morphology, such as rounding or detachment.
Possible Causes:
-
The compound exhibits off-target cytotoxicity.
-
The final concentration of the solvent (e.g., DMSO) is too high.
-
The compound is unstable in the culture medium, leading to toxic byproducts.
Troubleshooting Steps:
| Step | Description |
| 1. Dose-Response Analysis | Perform a comprehensive dose-response curve to determine the concentration at which toxicity occurs and compare this to the IC50 for HSD17B13 inhibition. Off-target effects may only manifest at higher concentrations. |
| 2. Use Controls | Include a vehicle control (medium with the same final concentration of DMSO) and a known cytotoxic agent as a positive control. If available, use a structurally similar but inactive analog of this compound as a negative control to see if the toxicity is specific to the active compound. |
| 3. Multiple Viability Assays | Employ different cell viability assays that measure distinct cellular parameters, such as ATP levels (e.g., CellTiter-Glo®), membrane integrity (e.g., LDH release), and caspase activity (for apoptosis). |
| 4. Genetic Validation | Compare the phenotype of this compound treatment with that of HSD17B13 knockdown using siRNA or shRNA. If genetic knockdown does not produce the same level of cytotoxicity, the inhibitor's effect is likely off-target. |
Issue 2: In vitro Potency Does Not Translate to Cellular Activity
Symptom: this compound demonstrates high potency in an enzymatic assay but shows little to no effect in a cell-based assay (e.g., no change in lipid droplet accumulation).
Possible Causes:
-
Poor cell permeability of the compound.
-
The compound is being actively removed from the cells by efflux pumps.
-
The compound is rapidly metabolized by the liver cells into an inactive form.
-
Suboptimal conditions in the cellular assay.
Troubleshooting Steps:
| Step | Description |
| 1. Confirm Target Engagement | Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to HSD17B13 within the cells at the concentrations being tested. |
| 2. Optimize Assay Conditions | Ensure that the cell model expresses sufficient levels of HSD17B13. For lipid accumulation assays, optimize the concentration and duration of fatty acid loading (e.g., with oleic acid). |
| 3. Check for Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation, which can occur at high concentrations and reduce the effective concentration. |
| 4. Time-Course Experiment | Conduct a time-course experiment to determine the optimal treatment duration for observing a cellular effect. |
Quantitative Data Summary
The following tables provide representative data for a well-characterized HSD17B13 inhibitor, which can be used as a benchmark for evaluating this compound.
Table 1: Selectivity Profile of a Representative HSD17B13 Inhibitor (BI-3231)
| Target | IC50 / Ki | Selectivity vs. hHSD17B13 |
| Human HSD17B13 | Ki: <10 nM | - |
| Human HSD17B11 | >10,000 nM | >1000-fold |
| Cytochrome P450 Isoforms | No significant inhibition | N/A |
| hERG | No significant inhibition | N/A |
Data sourced from publicly available information on BI-3231.
Table 2: Troubleshooting Inconsistent IC50 Values in Enzymatic Assays
| Potential Cause | Recommended Action |
| Inconsistent NAD+ Concentration | The binding of many HSD17B13 inhibitors is dependent on the cofactor NAD+. Ensure NAD+ is present at a consistent and saturating concentration in the assay buffer. |
| High Enzyme Concentration | For potent inhibitors, if the enzyme concentration is close to the inhibitor's Ki, it can lead to an overestimation of the IC50. Use the lowest enzyme concentration that provides a robust signal. |
| Substrate Competition | For competitive inhibitors, the measured IC50 can depend on the substrate concentration. Keep the substrate concentration constant, ideally at or below its Km value. |
| Compound Instability | Prepare fresh compound dilutions for each experiment to avoid degradation. |
Experimental Protocols
Protocol 1: In Vitro HSD17B13 Inhibition Assay
This protocol describes a common method to determine the in vitro potency (IC50) of an HSD17B13 inhibitor.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate (e.g., β-estradiol)
-
Cofactor (NAD+)
-
This compound
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.1 mg/mL BSA)
-
NADH detection reagent (e.g., NAD/NADH-Glo™ Assay)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound, recombinant HSD17B13 enzyme, and NAD+.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (β-estradiol).
-
Detection: After a set reaction time, add the NADH detection reagent.
-
Measurement: Measure the luminescent signal, which is proportional to the amount of NADH produced.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Assay for Lipid Accumulation in HepG2 Cells
This protocol assesses the effect of this compound on lipid accumulation in a human liver cell line.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Oleic acid
-
This compound
-
Lipid droplet stain (e.g., BODIPY 493/503)
-
Formaldehyde for cell fixation
-
DAPI for nuclear staining
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well imaging plate.
-
Lipid Loading: Induce lipid accumulation by treating the cells with oleic acid for 24 hours.
-
Inhibitor Treatment: Treat the lipid-loaded cells with various concentrations of this compound or a vehicle control for another 24 hours.
-
Cell Staining:
-
Fix the cells with formaldehyde.
-
Stain for lipid droplets using BODIPY 493/503.
-
Stain the nuclei with DAPI.
-
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Quantify the number, size, and intensity of lipid droplets per cell.
Visualizations
Caption: Simplified signaling pathway of HSD17B13 and the point of inhibition by this compound.
Caption: Experimental workflow for troubleshooting unexpected cytotoxicity with this compound.
References
Technical Support Center: Optimizing Hsd17B13-IN-88 Concentration for In-Vitro Experiments
Welcome to the technical support center for Hsd17B13-IN-88. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their in-vitro experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme.[1] HSD17B13 is predominantly expressed in the liver and is associated with lipid droplets.[2][3] The enzyme is implicated in hepatic lipid metabolism and the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][3] this compound works by binding to the HSD17B13 enzyme, which blocks its catalytic activity.
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: For a new cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration. A good starting point is to test a wide range of concentrations, from the low nanomolar to the high micromolar range (e.g., 10 nM to 10 µM). The optimal concentration will depend on the specific cell line, its HSD17B13 expression level, and the experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO). To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use vials. For long-term storage, these aliquots should be kept at -80°C (up to 6 months) or -20°C for shorter periods (up to 1 month).
Q4: How can I assess if this compound is engaging its target in my cellular assay?
A4: Target engagement can be assessed using several methods. A cellular thermal shift assay (CETSA) can be performed, where an increase in the thermal stability of the HSD17B13 protein in the presence of the inhibitor indicates direct binding. Another approach is to measure the downstream biological effects of HSD17B13 inhibition, such as changes in lipid droplet formation or the expression of genes regulated by HSD17B13.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
-
Problem: After diluting the DMSO stock solution into the cell culture media, a precipitate is observed.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous media.
-
Solutions:
-
Reduce Final Concentration: Lower the final concentration of the inhibitor in your experiment.
-
Optimize Dilution: Instead of a single large dilution, perform serial dilutions. It may also be beneficial to make intermediate dilutions in DMSO before the final dilution in the aqueous medium.
-
Increase Serum Concentration: If your experiment allows, increasing the percentage of serum in the cell culture medium can help to keep hydrophobic compounds in solution.
-
Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
-
Issue 2: High Cytotoxicity Observed at Expected Efficacious Concentrations
-
Problem: Significant cell death is observed at concentrations where target inhibition is expected.
-
Possible Cause: The inhibitor may have off-target effects or the cell line may be particularly sensitive.
-
Solutions:
-
Determine the Therapeutic Window: Perform a dose-response cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) to determine the maximum non-toxic concentration.
-
Reduce Incubation Time: Consider reducing the duration of treatment with the inhibitor.
-
Use a Different Cell Line: If possible, test the inhibitor in a less sensitive cell line that still expresses HSD17B13.
-
Confirm On-Target Effect: Use a secondary, structurally unrelated HSD17B13 inhibitor to see if the same phenotype is observed. This can help differentiate on-target from off-target effects.
-
Issue 3: No Observable Effect at Tested Concentrations
-
Problem: The inhibitor does not produce the expected biological effect even at high concentrations.
-
Possible Cause: The inhibitor concentration may be too low, the compound may be inactive or unstable, or the cell model may not be appropriate.
-
Solutions:
-
Increase Concentration Range: Conduct a dose-response experiment with a wider and higher range of concentrations.
-
Verify Compound Integrity: Ensure the inhibitor has been stored correctly and prepare fresh dilutions for each experiment to avoid degradation.
-
Confirm Target Expression: Verify that your chosen cell line expresses sufficient levels of HSD17B13.
-
Check Cell Permeability: If possible, assess whether the compound is efficiently entering the cells.
-
Quantitative Data
The following tables summarize key in-vitro data for representative HSD17B13 inhibitors. While specific data for this compound is not publicly available, these values can serve as a useful reference for experimental design.
Table 1: In-Vitro Potency of HSD17B13 Inhibitors
| Compound | Assay Type | Substrate | IC50 / Ki | Reference |
| BI-3231 | Enzymatic (Human HSD17B13) | Estradiol | Ki: <10 nM | |
| BI-3231 | Cellular (Human HSD17B13) | Not specified | Double-digit nM | |
| Hsd17B13-IN-23 | Enzymatic | Estradiol | IC50 < 0.1 μM | |
| Hsd17B13-IN-23 | Enzymatic | Leukotriene B3 | IC50 < 1 μM | |
| Hsd17B13-IN-29 | Enzymatic | Estradiol | IC50 ≤ 0.1 μM | |
| Hsd17B13-IN-96 | Enzymatic | Estradiol | IC50 < 0.1 µM |
Table 2: Selectivity Profile of HSD17B13 Inhibitor BI-3231
| Target | IC50 / Ki | Selectivity vs. hHSD17B13 | Reference |
| Human HSD17B13 | Ki: <10 nM | - | |
| Human HSD17B11 | >10,000 nM | >1000-fold | |
| Cytochrome P450 Isoforms | No significant inhibition | N/A | |
| hERG | No significant inhibition | N/A |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Luminescence-Based Biochemical Assay
Objective: To determine the in-vitro potency (IC50) of this compound against purified HSD17B13 enzyme.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
Substrate (e.g., estradiol)
-
Cofactor (NAD+)
-
Assay Buffer (e.g., 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6)
-
Luminescent NADH detection reagent (e.g., NAD-Glo™)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the Hsd17B13 enzyme and NAD+ to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate (e.g., estradiol).
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the luminescent NADH detection reagent according to the manufacturer's instructions.
-
Incubate to allow the signal to develop.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the data to determine the IC50 value using a suitable software.
Protocol 2: Cell Viability Assessment using an MTT Assay
Objective: To determine the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom tissue culture plates
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤ 0.1%). Include vehicle control and untreated control wells.
-
Remove the old medium from the cells and add the compound dilutions or controls.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the data to determine the cytotoxic IC50 value.
Visualizations
Caption: HSD17B13 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for in-vitro experiments with this compound.
References
Troubleshooting Hsd17B13-IN-88 instability in solution
Welcome to the technical support center for Hsd17B13-IN-88. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting instability issues that may be encountered during the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution, prepared in DMSO, shows precipitation after being stored at -20°C or -80°C. What should I do?
A2: Precipitation of this compound from a DMSO stock solution upon storage, particularly after freeze-thaw cycles, is a common issue for many hydrophobic small molecules. Here are several steps to address this:
-
Proper Thawing and Dissolution: Before use, it is crucial to ensure the compound is fully redissolved. Thaw the vial at room temperature and then vortex it thoroughly. Gentle warming of the solution to 37°C in a water bath for 5-10 minutes can also help to redissolve any precipitate. Visually inspect the solution to ensure it is clear before making any dilutions.
-
Avoid Repeated Freeze-Thaw Cycles: To minimize precipitation and potential degradation, it is highly recommended to aliquot the DMSO stock solution into single-use vials after initial preparation. This avoids the need for repeated warming and cooling of the entire stock.
-
Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in your DMSO can significantly reduce the solubility of hydrophobic compounds like this compound, leading to precipitation over time. Always use fresh, anhydrous, high-purity DMSO for preparing your stock solutions.
-
Check Concentration: You may be attempting to prepare a stock solution that is above the solubility limit of this compound in DMSO, especially at lower temperatures. If precipitation is a persistent issue, consider preparing a slightly more dilute stock solution.
Q2: I observe precipitation when I dilute my this compound DMSO stock into an aqueous buffer or cell culture medium. How can I prevent this?
A2: This phenomenon, known as "precipitation upon dilution," is a common challenge when working with hydrophobic compounds. It occurs because the compound's solubility is much lower in the aqueous environment of the final assay buffer compared to the DMSO stock. Here are several strategies to mitigate this issue:
-
Optimize the Dilution Method: Instead of adding a small volume of the highly concentrated DMSO stock directly into a large volume of aqueous buffer, perform a serial dilution. First, make an intermediate dilution of the DMSO stock in your cell culture medium or buffer. Then, add this intermediate dilution to the final volume. Always add the compound solution to the aqueous buffer while gently vortexing to ensure rapid mixing.
-
Pre-warm the Aqueous Buffer: Pre-warming your aqueous buffer or cell culture medium to 37°C can sometimes help to keep the compound in solution during dilution.
-
Reduce the Final Concentration: The final concentration of this compound in your experiment may be exceeding its aqueous solubility limit. Try performing a dose-response experiment to see if a lower concentration still provides the desired biological effect.
-
Adjust the Final DMSO Concentration: While it's important to keep the final DMSO concentration low to avoid cellular toxicity (typically below 0.5%), a slightly higher but still non-toxic concentration might be necessary to maintain the solubility of this compound. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Modify the Buffer Composition: The solubility of compounds can be pH-dependent. If this compound has ionizable groups, adjusting the pH of your buffer might improve its solubility. Additionally, for in vivo preparations, co-solvents such as PEG300 and Tween 80 are often used to improve solubility.
Q3: I am concerned about the chemical stability of this compound in my experimental solution. What are the potential degradation pathways and how can I minimize them?
A3: Based on the chemical structure of this compound, which contains a sulfonamide, a phenol-like hydroxyl group, and an amide bond, there are a few potential pathways for chemical degradation:
-
Hydrolysis: The sulfonamide and amide bonds in the molecule could be susceptible to hydrolysis, especially under acidic or basic conditions. While sulfonamides are generally stable at neutral pH, prolonged incubation in buffers with a pH significantly deviating from neutral could lead to degradation. It is advisable to prepare fresh working solutions in your assay buffer just before use.
-
Oxidation: The dichlorinated phenol-like moiety could be susceptible to oxidation. This can be exacerbated by exposure to air (oxygen) and light. To minimize oxidation, consider the following precautions:
-
Store stock solutions under an inert gas like argon or nitrogen.
-
Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
-
Prepare working solutions fresh and avoid long-term storage in aqueous buffers that are exposed to the atmosphere.
-
Q4: My experimental results with this compound are inconsistent. Could this be due to instability in solution?
A4: Yes, inconsistent experimental results are a common consequence of compound instability. Both physical instability (precipitation) and chemical degradation can lead to a lower effective concentration of the active compound, resulting in variable outcomes. If you suspect instability is the cause of your inconsistent results, it is crucial to systematically troubleshoot the issue using the guidance provided in this technical support center. Consider performing a simple stability test as outlined in the experimental protocols section to assess the integrity of your compound in your specific experimental conditions.
Troubleshooting Guides
Issue: Inconsistent Experimental Results and Loss of Compound Activity
This is a common problem that can often be traced back to the instability of the small molecule inhibitor in solution. The following guide provides a systematic approach to troubleshooting this issue.
Symptoms:
-
Visible precipitate or cloudiness in the stock solution or final working solution.
-
Loss of activity over a short period.
-
Inconsistent results between experiments.
Troubleshooting Workflow for Precipitation:
Caption: A step-by-step logical guide for troubleshooting precipitation.
Symptoms:
-
Gradual loss of activity over time, even without visible precipitation.
-
Change in the color of the solution.
-
Appearance of new peaks in HPLC analysis of the solution.
Troubleshooting Workflow for Chemical Degradation:
Caption: A workflow for addressing suspected chemical degradation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| In DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO. |
| In DMSO | -20°C | Up to 1 month | For more frequent use. Aliquot to avoid freeze-thaw cycles. |
| Aqueous Buffer | 4°C or 37°C | Prepare Fresh Daily | Susceptible to precipitation and potential chemical degradation. |
Table 2: Troubleshooting Summary for this compound Instability
| Issue | Potential Cause | Recommended Action |
| Precipitation in DMSO Stock | - Hygroscopic DMSO- Supersaturated solution- Freeze-thaw cycles | - Use fresh, anhydrous DMSO.- Gently warm and vortex to redissolve.- Prepare a lower concentration stock.- Aliquot into single-use vials. |
| Precipitation upon Dilution | - Low aqueous solubility- Rapid solvent exchange | - Perform serial dilutions.- Pre-warm aqueous buffer to 37°C.- Lower the final compound concentration.- Optimize final DMSO percentage (include vehicle control). |
| Loss of Activity Over Time | - Chemical degradation (hydrolysis, oxidation)- Adsorption to container walls | - Prepare working solutions fresh daily.- Protect from light and air.- Use low-binding tubes/plates.- Perform a stability-indicating assay (e.g., HPLC). |
| Inconsistent Results | - Incomplete dissolution- Compound degradation- Pipetting errors | - Ensure complete dissolution before use.- Follow best practices for storage and handling.- Use calibrated pipettes and consistent protocols. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of the inhibitor powder in a sterile tube.
-
Dissolve: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mix: Vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes. The solution should be clear.
-
Aliquot: Dispense the stock solution into single-use aliquots in sterile, low-binding tubes.
-
Store: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
Objective: To evaluate the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound DMSO stock solution
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Incubator or water bath set to the experimental temperature (e.g., 37°C)
Procedure:
-
Prepare Working Solution: Dilute the this compound DMSO stock solution into the pre-warmed aqueous buffer to the final working concentration.
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area of this compound.
-
Incubate: Incubate the remaining working solution at the desired experimental temperature (e.g., 37°C). Protect from light if the compound is light-sensitive.
-
Subsequent Timepoints: At various time intervals (e.g., 1, 2, 4, 8, 24 hours), take additional aliquots and analyze them by HPLC.
-
Data Analysis: Compare the peak area of this compound at each timepoint to the T=0 peak area. A significant decrease in the main peak area and/or the appearance of new peaks indicates degradation.
Mandatory Visualization
Hsd17B13 Signaling Pathway and Point of Inhibition
Caption: Simplified Hsd17B13 signaling pathway and point of inhibition.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound in solution.
Technical Support Center: Hsd17B13-IN-88 Cytotoxicity Assessment in HepG2 Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Hsd17B13-IN-88 in HepG2 cells.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a target for drug development?
A1: Hsd17B13 (17-beta-hydroxysteroid dehydrogenase 13) is an enzyme primarily found in the liver, specifically within lipid droplets of hepatocytes.[1][2] It is involved in the metabolism of steroids, fatty acids, and retinoids.[3] Genetic studies have shown that individuals with loss-of-function variants of the HSD17B13 gene have a lower risk of developing chronic liver diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][3] Therefore, inhibiting Hsd17B13 is a promising therapeutic strategy for these conditions.
Q2: What is the mechanism of action of this compound?
A2: this compound is a small molecule inhibitor of the Hsd17B13 enzyme. By blocking the activity of Hsd17B13, it is expected to modulate lipid metabolism within liver cells, potentially reducing the accumulation of lipids that contributes to liver damage in diseases like NAFLD and NASH.
Q3: Why am I observing high cytotoxicity with this compound in my HepG2 cell experiments?
A3: High cytotoxicity can result from several factors:
-
High Compound Concentration: The concentration of this compound used may be too high, leading to off-target effects or overwhelming the cellular machinery.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations. It is crucial to keep the final DMSO concentration in the culture medium low (ideally ≤ 0.1%).
-
Cell Health: The overall health of your HepG2 cells can impact their sensitivity to the compound. Ensure your cells are healthy, within a low passage number, and free from contamination.
-
Incubation Time: Longer exposure to the compound can lead to increased cytotoxicity.
Q4: I am not seeing any cytotoxic effect. What could be the reason?
A4: A lack of cytotoxicity could be due to:
-
Low Compound Concentration: The concentrations tested may be too low to induce a cytotoxic response.
-
Short Incubation Time: The duration of exposure may not be sufficient for the compound to exert its effects.
-
Cell Density: A high cell density can mask cytotoxic effects.
-
Compound Stability: The inhibitor may not be stable in the cell culture medium for the duration of the experiment.
Q5: What are the appropriate controls for a cytotoxicity assay with this compound?
A5: Essential controls include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells that are not exposed to either the compound or the vehicle.
-
Positive Control: A known cytotoxic compound to ensure the assay is working correctly.
-
Media Blank: Wells containing only cell culture medium to measure background absorbance/fluorescence.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for adding reagents. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Unexpected results with positive control | Improper storage or handling of the positive control, or incorrect concentration used. | Check the storage conditions and expiration date of the positive control. Prepare fresh dilutions for each experiment. |
| Assay signal is too low | Insufficient cell number, or the assay is not sensitive enough for the cell type. | Optimize the initial cell seeding density. Consider using a more sensitive cytotoxicity assay. |
| "Edge effect" observed in the 96-well plate | Evaporation from the outer wells of the plate. | To minimize evaporation, do not use the outermost wells for experimental samples. Instead, fill them with sterile PBS or media. Ensure proper humidification in the incubator. |
Data Presentation
Table 1: Representative Cytotoxicity Data of an Hsd17B13 Inhibitor in HepG2 Cells
| Assay | Endpoint | Incubation Time | Hsd17B13 Inhibitor CC50 (µM) |
| MTT | Cell Viability | 48 hours | > 50 |
| LDH Release | Cell Lysis | 48 hours | > 50 |
| Neutral Red Uptake | Lysosomal Integrity | 48 hours | > 50 |
CC50: 50% cytotoxic concentration. Data is representative and may vary based on experimental conditions.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., EMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
HepG2 cells
-
Complete culture medium
-
This compound
-
DMSO
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Measurement: Read the absorbance at 490 nm and a reference wavelength of 680 nm.
Neutral Red Uptake Assay
This assay measures the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Materials:
-
HepG2 cells
-
Complete culture medium
-
This compound
-
DMSO
-
Neutral Red solution
-
Desorb solution (e.g., 1% acetic acid in 50% ethanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate for the desired time.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours.
-
Washing: Remove the neutral red medium and wash the cells with PBS.
-
Dye Extraction: Add 100 µL of desorb solution to each well and incubate for 10 minutes with gentle shaking to extract the dye.
-
Measurement: Read the absorbance at 540 nm.
Visualizations
References
Technical Support Center: Improving the In Vivo Bioavailability of Hsd17B13-IN-88
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges in achieving optimal in vivo bioavailability of the Hsd17B13 inhibitor, Hsd17B13-IN-88. The content is presented in a question-and-answer format to provide direct solutions to potential experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme primarily found in the liver, specifically associated with lipid droplets within hepatocytes.[1][2][3][4] Genetic studies have revealed that individuals with loss-of-function variants in the HSD17B13 gene have a lower risk of developing chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1] This makes HSD17B13 a compelling therapeutic target, as inhibiting its activity may offer a protective effect against the progression of these conditions. The enzyme is believed to be involved in hepatic lipid metabolism.
Q2: What are the common reasons for the low in vivo bioavailability of small molecule inhibitors like this compound?
Low in vivo bioavailability of novel small molecule inhibitors often stems from two primary challenges: poor aqueous solubility and rapid first-pass metabolism. Poor solubility limits the dissolution of the compound in gastrointestinal fluids, which is a prerequisite for absorption. High first-pass metabolism, occurring in the gut wall or liver, can significantly reduce the amount of active drug that reaches systemic circulation. Other contributing factors can include efflux by intestinal transporters, such as P-glycoprotein.
Q3: How can I determine if poor solubility is the primary issue for this compound's low bioavailability?
To ascertain if poor solubility is the limiting factor, a systematic assessment is recommended. This involves measuring the aqueous solubility of this compound at different pH levels relevant to the gastrointestinal tract. If the solubility is low (e.g., <10 µg/mL), it is highly likely to be a significant barrier to oral absorption. Further investigation by comparing the pharmacokinetic profiles of oral versus intravenous administration can also provide insights. A large difference in the Area Under the Curve (AUC) between the two routes of administration often points towards poor absorption, which can be a consequence of low solubility.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
Low aqueous solubility is a frequent challenge for new chemical entities, including potentially this compound, and a primary hurdle for drug absorption and bioavailability.
Troubleshooting Workflow for Poor Aqueous Solubility
Caption: Troubleshooting workflow for poor aqueous solubility.
Potential Solutions & Experimental Protocols
If low aqueous solubility is identified as the primary issue, several formulation strategies can be employed to enhance the bioavailability of this compound.
Table 1: Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description | Advantages | Disadvantages |
| Particle Size Reduction | Decreasing the particle size of the drug substance (e.g., micronization, nanomilling) to increase the surface area for dissolution. | Simple and established technique. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. |
| Amorphous Solid Dispersions | Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix. | Can significantly increase apparent solubility and dissolution rate. | Formulations can be physically unstable and may recrystallize over time. |
| Lipid-Based Formulations | Dissolving the drug in a lipid-based vehicle, such as oils or surfactants. Self-emulsifying drug delivery systems (SEDDS) are a common example. | Can enhance absorption via lymphatic pathways, potentially bypassing first-pass metabolism. | Potential for drug precipitation upon dilution in the GI tract; excipient compatibility can be a concern. |
| Cyclodextrin Complexation | Encapsulating the drug molecule within a cyclodextrin complex to increase its solubility in water. | Forms a true solution, improving dissolution. | Can be limited by the amount of drug that can be complexed; potential for renal toxicity with some cyclodextrins. |
Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Spray Drying
-
Polymer Selection: Choose a suitable polymer (e.g., PVP K30, HPMC-AS, Soluplus®).
-
Solvent System: Identify a common solvent system that can dissolve both this compound and the selected polymer.
-
Solution Preparation: Prepare a solution containing the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Spray Drying:
-
Set the inlet temperature, spray rate, and gas flow of the spray dryer.
-
Spray the solution into the drying chamber to evaporate the solvent, resulting in a solid dispersion powder.
-
-
Characterization:
-
Analyze the resulting powder using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.
-
Assess the dissolution profile of the solid dispersion compared to the crystalline drug.
-
Issue 2: High First-Pass Metabolism
If this compound exhibits good aqueous solubility but still has low oral bioavailability, high first-pass metabolism in the liver and/or gut wall is a likely cause.
Troubleshooting Workflow for High First-Pass Metabolism
Caption: Troubleshooting workflow for high first-pass metabolism.
Potential Solutions & Experimental Protocols
Addressing high first-pass metabolism often requires more complex interventions than overcoming poor solubility.
Table 2: Strategies to Mitigate High First-Pass Metabolism
| Strategy | Description | Advantages | Disadvantages |
| Prodrug Approach | Chemically modifying the drug to create an inactive precursor that is converted to the active form in vivo. The modification can block the site of metabolism. | Can improve both solubility and metabolic stability. | Requires careful design to ensure efficient conversion to the active drug at the target site; may introduce new toxicities. |
| Co-administration with Inhibitors | Dosing the drug with an inhibitor of the primary metabolizing enzymes (e.g., cytochrome P450 inhibitors). | Can provide proof-of-concept for the role of metabolism in low bioavailability. | High potential for drug-drug interactions; not always a viable long-term strategy. |
| Structural Modification | Altering the chemical structure of the drug to block metabolically labile sites. | Can permanently solve the metabolism issue. | May alter the drug's potency and selectivity; requires significant medicinal chemistry effort. |
| Alternative Routes of Administration | Bypassing the gastrointestinal tract and liver by using routes such as subcutaneous or intravenous injection. | Can achieve higher systemic exposure. | Less convenient for patients; may not be suitable for chronic dosing. |
Experimental Protocol: In Vivo Bioavailability Study
A well-designed in vivo bioavailability study is crucial for evaluating the effectiveness of any formulation strategy.
-
Animal Model: Utilize a suitable rodent model, such as Sprague-Dawley rats or C57BL/6 mice.
-
Grouping and Dosing:
-
Group 1 (Intravenous): Administer a solubilized form of this compound intravenously (e.g., via tail vein) to determine the absolute bioavailability.
-
Group 2 (Oral Gavage): Administer the test formulation of this compound orally.
-
Group 3 (Control Formulation): Administer a simple suspension of this compound as a baseline.
-
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Table 3: Example Pharmacokinetic Data Summary
| Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Solution | IV | 1 | - | - | 1500 | 100 |
| Suspension | PO | 10 | 50 | 2.0 | 300 | 2 |
| Solid Dispersion | PO | 10 | 250 | 1.0 | 2250 | 15 |
| SEDDS | PO | 10 | 400 | 0.5 | 3750 | 25 |
HSD17B13 Signaling and Inhibition
The inhibition of HSD17B13 is a promising therapeutic strategy for liver diseases. The following diagram illustrates the proposed role of HSD17B13 in hepatic lipid metabolism and the effect of its inhibition.
Caption: Proposed mechanism of HSD17B13 action and inhibition in hepatocytes.
References
Addressing batch-to-batch variability of Hsd17B13-IN-88
Welcome to the technical support center for Hsd17B13-IN-88. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing potential issues related to the use of this inhibitor in their experiments, with a particular focus on managing batch-to-batch variability.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that may arise during the use of this compound.
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the 17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13) enzyme. Hsd17B13 is a protein primarily expressed in the liver and is associated with lipid droplets.[1][2] Genetic studies have shown that loss-of-function variants in the Hsd17B13 gene are linked to a reduced risk of developing chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3][4][5] this compound is designed to mimic this protective effect by inhibiting the enzymatic activity of Hsd17B13. The primary mechanism of action is the direct binding of the inhibitor to the enzyme, which prevents it from converting its substrates.
Q2: I am observing inconsistent IC50 values between different batches of this compound. What could be the cause and how can I troubleshoot this?
Inconsistent results between different batches of a small molecule inhibitor are often due to variability in the purity, formulation, or handling of the compound. Here’s a step-by-step guide to troubleshoot this issue:
-
Verify Compound Identity and Purity: It is crucial to confirm that each batch of this compound meets the expected specifications. Request the Certificate of Analysis (CoA) for each batch and compare the purity levels, typically determined by High-Performance Liquid Chromatography (HPLC) and the identity confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Even small amounts of highly potent impurities can lead to significant variations in experimental outcomes.
-
Assess Compound Solubility: Poor solubility can lead to inaccurate concentrations in your assays. Hsd17B13 inhibitors are often poorly soluble in aqueous solutions and require organic solvents like DMSO for initial stock preparation. Ensure the compound is fully dissolved in the stock solution and does not precipitate when diluted into your assay buffer.
-
Standardize Experimental Protocols: Minor variations in experimental conditions can lead to different results. Ensure that all parameters, including cell density, incubation times, substrate and cofactor concentrations, and detection methods, are consistent across all experiments.
-
Perform a Side-by-Side Comparison: Test the different batches in the same experiment to directly compare their activity. This will help to minimize variability arising from the assay itself.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer. What can I do?
This is a common issue for hydrophobic small molecules. Here are some strategies to address this:
-
Stepwise Dilution: Instead of diluting the DMSO stock directly into the final aqueous buffer, perform a serial dilution, gradually decreasing the DMSO concentration.
-
Use of Surfactants: For in vitro assays, adding a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to the assay buffer can help to maintain the compound's solubility.
-
Formulation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Sonication: Brief sonication of the final diluted solution can sometimes help to redissolve small precipitates. Be cautious with this method as it can also degrade the compound.
Q4: How can I be sure that the observed effects are due to the inhibition of Hsd17B13 and not off-target effects?
Distinguishing between on-target and off-target effects is critical for accurate interpretation of your data. Here are several strategies you can employ:
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound. This will help to identify effects that are not due to Hsd17B13 inhibition.
-
RNAi Rescue/Knockdown: Compare the phenotype observed with this compound treatment to that of Hsd17B13 knockdown using siRNA or shRNA. Overexpressing Hsd17B13 in your cells should rescue the phenotype if the effect is on-target.
-
Test in Hsd17B13-Null Cells: If your experimental observations persist in cells that do not express Hsd17B13, the effect is likely off-target.
-
Selectivity Profiling: Test the activity of this compound against other related enzymes to assess its selectivity.
Data Presentation
Consistent performance of a small molecule inhibitor is critical for reproducible research. The following table illustrates how to present and compare key quality control data for different batches of this compound.
| Parameter | Batch A | Batch B | Acceptance Criteria | Test Method |
| Purity (HPLC) | 99.5% | 97.8% | ≥ 98% | HPLC-UV |
| Identity (LC-MS) | Confirmed | Confirmed | Matches expected mass | LC-MS |
| Structure (¹H NMR) | Confirmed | Confirmed | Matches reference spectrum | ¹H NMR |
| IC50 (Enzymatic Assay) | 50 nM | 85 nM | Within 2-fold of reference | TR-FRET |
| IC50 (Cell-based Assay) | 150 nM | 250 nM | Within 2-fold of reference | Retinol Conversion Assay |
| Solubility (DMSO) | ≥ 50 mg/mL | ≥ 50 mg/mL | ≥ 25 mg/mL | Visual Inspection |
Note: The values presented in this table are for illustrative purposes only.
Experimental Protocols
To aid in troubleshooting and ensure consistency, we provide detailed methodologies for key experiments.
Protocol 1: Hsd17B13 Enzymatic Inhibition Assay (TR-FRET)
This assay measures the enzymatic activity of Hsd17B13 by detecting the production of NADH in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
Materials:
-
Purified recombinant human Hsd17B13 enzyme
-
This compound
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5)
-
NAD+
-
Substrate (e.g., β-estradiol or retinol)
-
TR-FRET NADH detection kit
-
384-well low-volume white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) into the assay wells.
-
Add the Hsd17B13 enzyme and NAD+ solution to the wells.
-
Incubate for 15-30 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the TR-FRET detection reagents according to the manufacturer's protocol.
-
Read the plate on a TR-FRET compatible plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Cellular Hsd17B13 Activity Assay (Retinol Conversion)
This assay measures the ability of an inhibitor to block Hsd17B13 activity in a cellular context by quantifying the conversion of retinol to retinaldehyde.
Materials:
-
HEK293 or HepG2 cells overexpressing human Hsd17B13
-
Cell culture medium (DMEM with 10% FBS)
-
This compound
-
All-trans-retinol
-
Lysis buffer
-
LC-MS/MS system for retinaldehyde quantification
Procedure:
-
Seed the Hsd17B13-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 1 hour).
-
Add all-trans-retinol to the cell culture medium at a final concentration of 2-5 µM.
-
Incubate for a defined period (e.g., 6-8 hours).
-
Wash the cells with PBS and lyse them.
-
Collect the cell lysates and analyze the concentration of retinaldehyde using a validated LC-MS/MS method.
-
Determine the IC50 value by plotting the retinaldehyde concentration against the inhibitor concentration.
Protocol 3: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound batches.
Materials:
-
This compound sample
-
HPLC-grade water with 0.1% formic acid (Mobile Phase A)
-
HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Set up the HPLC method with a suitable gradient (e.g., 5% to 95% Mobile Phase B over 15 minutes).
-
Set the flow rate to 0.5 mL/min and the column temperature to 30°C.
-
Set the UV detector to a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Inject the sample onto the column.
-
Integrate the peak areas from the resulting chromatogram.
-
Calculate the purity of the batch as the percentage of the main peak area relative to the total peak area of all peaks.
Visualizations
To further clarify complex processes and workflows, we provide the following diagrams.
Caption: Proposed signaling pathway of Hsd17B13 in liver cells.
References
Hsd17B13-IN-88 degradation and storage conditions
This technical support center provides guidance on the degradation and storage of Hsd17B13-IN-88. The following information is based on data for closely related Hsd17B13 inhibitors and should be used as a general reference for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon arrival?
A1: Upon receipt, this compound as a powder should be stored at -20°C for long-term stability, where it can be kept for up to three years. For shorter-term storage, 4°C is acceptable for up to two years. It is recommended to store the compound in a dry, dark place.[1] The compound can be shipped at ambient temperature or with blue ice.[2]
Q2: What are the recommended storage conditions for a stock solution of this compound?
A2: Stock solutions of Hsd17B13 inhibitors should be stored at -80°C and are generally stable for up to 6 months to a year.[1][2] For more frequent use, storage at -20°C for up to one month is also an option.[1] To ensure maximum stability, it is highly advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for dissolving this compound?
A3: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is advisable to use anhydrous DMSO, as it is hygroscopic and absorbed water can impact solubility.
Q4: What should I do if I observe precipitation in my stock solution?
A4: If precipitation is observed, you can warm the vial to room temperature and vortex or sonicate it to try and redissolve the compound. If the precipitate does not dissolve, the solution may be supersaturated or the compound could have degraded. In this case, it is best to prepare a fresh stock solution.
Q5: What is the mechanism of action of Hsd17B13 inhibitors?
A5: Hsd17B13 inhibitors block the enzymatic activity of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). This enzyme is located on the surface of lipid droplets within liver cells (hepatocytes) and is involved in lipid metabolism. By inhibiting HSD17B13, these compounds aim to replicate the protective effects seen in individuals with certain genetic variants of the HSD17B13 gene, which are associated with a lower risk of chronic liver diseases like nonalcoholic steatohepatitis (NASH).
Troubleshooting Guides
Issue 1: Low Inhibitory Activity in Assay
-
Possible Cause: Degradation of the compound.
-
Troubleshooting Step: Use a fresh aliquot of the this compound stock solution and verify that it has been stored under the recommended conditions (-80°C for long-term). Avoid using stock solutions that have undergone multiple freeze-thaw cycles.
-
Possible Cause: Incorrect assay conditions.
-
Troubleshooting Step: Optimize assay parameters such as enzyme and substrate concentrations to ensure they are appropriate for your experimental setup.
Issue 2: High Inter-Experimental Variability
-
Possible Cause: Inconsistent inhibitor concentration due to improper storage or handling.
-
Troubleshooting Step: Prepare and store single-use aliquots of this compound to avoid variability from repeated freeze-thaw cycles.
-
Possible Cause: Instability of the compound in the assay medium.
-
Troubleshooting Step: Confirm the stability of the inhibitor under your specific experimental conditions, including temperature and incubation time.
Issue 3: Unexpected Cellular Toxicity
-
Possible Cause: Off-target effects of the inhibitor.
-
Troubleshooting Step: Investigate potential off-target effects by consulting literature on related compounds or performing appropriate screening assays.
-
Possible Cause: Toxicity from the solvent (e.g., DMSO).
-
Troubleshooting Step: Ensure the final concentration of DMSO in your cell-based assays is low (typically <0.5%) to avoid solvent-induced toxicity.
Data Summary Tables
Table 1: Recommended Storage Conditions for Hsd17B13 Inhibitors
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent | -80°C | 6 months - 1 year | Use within 6 months for best results. |
| -20°C | 1 month | For frequent use. |
Table 2: Troubleshooting Common Experimental Issues
| Issue | Possible Cause | Recommended Action |
| Low Inhibitory Activity | Compound degradation | Use a fresh aliquot; verify storage conditions. |
| Incorrect assay parameters | Optimize enzyme and substrate concentrations. | |
| High Variability | Inconsistent inhibitor concentration | Prepare and use single-use aliquots. |
| Unexpected Toxicity | Off-target effects | Investigate potential off-target activities. |
| Solvent toxicity | Keep final DMSO concentration below 0.5%. |
Experimental Protocols & Workflows
Protocol 1: Preparation of Stock Solutions
This protocol outlines the accurate preparation of stock solutions for reliable experimental results.
Materials:
-
Hsd17B13 inhibitor powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile polypropylene tubes
-
Ultrasonic bath
Procedure:
-
Equilibrate the inhibitor powder to room temperature before opening the vial to prevent moisture absorption.
-
Weigh the required amount of the inhibitor in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage.
Caption: Workflow for preparing this compound stock solutions.
Protocol 2: General Cell-Based Assay Workflow
This protocol provides a general workflow for assessing the inhibitory activity of the compound on HSD17B13 in a cell-based assay.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the Hsd17B13 inhibitor in anhydrous DMSO as described in Protocol 1.
-
Cell Culture: Culture a suitable human hepatocyte cell line (e.g., Huh7 or HepG2) in complete medium at 37°C and 5% CO₂.
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Dilute the stock solution in cell culture media to the desired final concentrations. The final DMSO concentration should be kept below 0.5%. Add the treatment solutions to the cells.
-
Incubation: Incubate the cells for the desired period.
-
Analysis: Analyze the cells for relevant endpoints, such as changes in lipid metabolism markers or other downstream effects of HSD17B13 inhibition.
Caption: General workflow for a cell-based Hsd17B13 inhibition assay.
HSD17B13 Protein Stability and Degradation Pathway
The stability of the HSD17B13 protein is linked to its correct folding and localization to lipid droplets. Improperly folded HSD17B13 protein is retained in the endoplasmic reticulum (ER) and is subsequently targeted for degradation, likely via the ER-associated degradation (ERAD) pathway.
Caption: Simplified diagram of HSD17B13 protein stability and degradation.
References
Technical Support Center: Hsd17B13-IN-88 and Cell-Based Assays
Welcome to the technical support center for Hsd17B13-IN-88. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in cell-based assays, with a focus on minimizing experimental artifacts. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). Its primary mechanism of action is the inhibition of the enzymatic activity of HSD17B13, which is a lipid droplet-associated protein predominantly expressed in the liver. HSD17B13 is known to have retinol dehydrogenase activity, converting retinol to retinaldehyde. By inhibiting HSD17B13, this compound is investigated for its potential therapeutic effects in non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Q2: What are the primary research applications for this compound?
A2: The main research application for this compound is the study of NAFLD and its progression to NASH.[1][2][3] Researchers use this inhibitor to investigate the role of HSD17B13 in hepatic lipid metabolism, inflammation, and fibrosis.
Q3: Should I expect to see a change in total HSD17B13 protein levels after treatment with this compound in a western blot?
A3: Not necessarily. This compound is an enzyme inhibitor, and its primary function is to block the catalytic activity of the HSD17B13 protein. Therefore, it may not directly alter the total protein expression levels of HSD17B13. A western blot for total HSD17B13 is useful to assess whether the inhibitor has any off-target effects on protein stability or expression. To confirm the inhibitor's efficacy, a downstream functional assay, such as measuring a product of HSD17B13's enzymatic activity, is recommended.[1]
Q4: What are common artifacts to watch out for when performing a western blot with this compound treated lysates?
A4: Common artifacts can include high background, weak or no signal, and the appearance of multiple bands. High background can result from inadequate blocking or washing.[1] A weak signal may indicate inefficient protein extraction or transfer. The presence of multiple bands could be due to protein degradation, post-translational modifications, or the existence of different HSD17B13 isoforms arising from alternative splicing.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound treated cell lysates.
| Problem | Possible Cause | Solution |
| High Background on Western Blot | Inadequate blocking | Optimize blocking conditions by increasing the duration or trying a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST). |
| Insufficient washing | Increase the number and duration of wash steps with TBST. | |
| Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibody. | |
| Weak or No HSD17B13 Signal | Inefficient protein extraction | Since HSD17B13 is a lipid droplet-associated protein, ensure your lysis buffer is appropriate for extracting lipid-associated proteins. Consider using a RIPA buffer. Also, sonication can aid in complete cell lysis. |
| Low protein expression | Use a positive control lysate from a cell line known to express HSD17B13 (e.g., HepG2 or Huh7). | |
| Inactive antibodies | Check the age and storage conditions of your primary and secondary antibodies. | |
| Multiple Bands or Incorrect Molecular Weight | Protein degradation | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. |
| HSD17B13 isoforms | HSD17B13 can exist in multiple isoforms due to alternative splicing, which may result in bands of slightly different molecular weights. Consult the antibody datasheet for information on its specificity. | |
| Post-translational modifications | Glycosylation or other modifications can alter the apparent molecular weight of the protein. | |
| Inconsistent Results Between Replicates | Uneven protein loading | Accurately determine the protein concentration of each lysate using a BCA assay and load equal amounts of protein per lane. |
| Variability in inhibitor treatment | Ensure consistent cell seeding density and confluency at the time of treatment. Prepare fresh dilutions of this compound for each experiment. |
Quantitative Data Summary
The following table summarizes available quantitative data for representative HSD17B13 inhibitors. Note that specific data for this compound is not publicly available, therefore data from closely related and well-characterized inhibitors are provided as a reference.
| Compound | Target | Assay Type | Substrate | IC50 / Ki | Reference |
| Hsd17B13-IN-72 | HSD17B13 | Biochemical | Estradiol | < 0.1 µM | |
| BI-3231 | Human HSD17B13 | Biochemical | Estradiol | Ki = 2.7 nM | |
| BI-3231 | Mouse HSD17B13 | Biochemical | Estradiol | Ki = 2.2 nM | |
| BI-3231 | Human HSD17B13 | Cellular | Estradiol | IC50 = 24 nM |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol is designed for a human hepatocyte cell line, such as HepG2 or Huh7, which are known to express HSD17B13.
Materials:
-
Human hepatocyte cell line (e.g., HepG2, Huh7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the hepatocyte cell line in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final DMSO concentration should be kept constant across all treatment groups and should not exceed 0.1%.
-
Treatment: Once cells reach the desired confluency, replace the medium with fresh medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate for a predetermined time (e.g., 24 or 48 hours) based on experimental optimization.
-
Harvesting: After treatment, wash the cells twice with ice-cold PBS. Proceed immediately to cell lysis.
Protocol 2: Cell Lysis for HSD17B13 Western Blot Analysis
Materials:
-
Treated cells from Protocol 1
-
Ice-cold PBS
-
Ice-cold RIPA Lysis Buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0)
-
Protease and phosphatase inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Add fresh protease and phosphatase inhibitors to the RIPA lysis buffer immediately before use.
-
Place the 6-well plate on ice and aspirate the PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Using a cell scraper, scrape the adherent cells and transfer the cell suspension into a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant to a new pre-chilled tube. This is the total protein lysate.
-
Determine the protein concentration of each sample using a BCA assay.
Protocol 3: Western Blot Analysis of HSD17B13
Materials:
-
Protein lysates from Protocol 2
-
4x Laemmli sample buffer
-
SDS-PAGE gel (12%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary anti-HSD17B13 antibody
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL substrate
Procedure:
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of total protein per lane into a 12% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HSD17B13 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Densitometry: Perform densitometric analysis of the bands corresponding to HSD17B13 using image analysis software. Normalize the band intensity of HSD17B13 to the band intensity of the corresponding loading control.
Visualizations
Caption: Simplified HSD17B13 signaling pathway and point of inhibition.
Caption: Experimental workflow for analyzing this compound treated cell lysates.
References
Validation & Comparative
A Comparative Analysis of HSD17B13 Inhibitors: BI-3231 Versus Hsd17B13-IN-88
A Guide for Researchers, Scientists, and Drug Development Professionals
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has been identified as a promising therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH). Human genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing and progressing in these conditions. This has catalyzed the development of small molecule inhibitors to therapeutically mimic this protective genetic profile.
This guide provides a comparative overview of two such inhibitors: Hsd17B13-IN-88 and the well-characterized chemical probe, BI-3231. It is important to note that as of this guide's publication, there is no publicly available scientific literature or experimental data for a compound designated "this compound." Therefore, this document will focus on providing a comprehensive profile of BI-3231, which can serve as a critical benchmark for evaluating emerging HSD17B13 inhibitors.
At a Glance: HSD17B13 Inhibitor Profile
| Feature | BI-3231 | This compound |
| Human HSD17B13 Potency | IC₅₀ < 1 nM (Biochemical); Kᵢ = 0.7 nM; IC₅₀ = 12 nM (Cellular)[1][2] | Data Not Publicly Available |
| Mouse HSD17B13 Potency | IC₅₀ = 13 nM (Biochemical)[3][4] | Data Not Publicly Available |
| Selectivity | Highly selective (>10,000-fold) against HSD17B11[5] | Data Not Publicly Available |
| Mechanism of Action | Uncompetitive inhibitor with respect to NAD+ | Data Not Publicly Available |
| Pharmacokinetics | Rapid plasma clearance, extensive liver tissue accumulation in rodents. Low oral bioavailability (10% in mice). | Data Not Publicly Available |
| Negative Control | BI-0955 available for in vitro/in vivo studies | Data Not Publicly Available |
In-Depth Comparison
Biochemical and Cellular Potency
BI-3231 is a highly potent inhibitor of both human and mouse HSD17B13. In biochemical assays using purified recombinant human HSD17B13, it demonstrates an IC₅₀ of less than 1 nM and a Kᵢ of 0.7 nM. This potency translates effectively to a cellular environment, where it inhibits HSD17B13 in human cells with an IC₅₀ of 12 nM. For the mouse enzyme, the biochemical IC₅₀ is 13 nM. A key characteristic of BI-3231's interaction with HSD17B13 is its dependency on the cofactor NAD+. Binding and inhibition only occur in the presence of NAD+, indicating an uncompetitive mode of inhibition.
Selectivity Profile
A critical attribute for any therapeutic candidate is its selectivity, which minimizes the risk of off-target effects. BI-3231 has been rigorously profiled and shows excellent selectivity for HSD17B13 over its closest structural homolog, HSD17B11, with a selectivity margin greater than 10,000-fold. This high degree of selectivity makes BI-3231 an invaluable tool for specifically probing the biological functions of HSD17B13.
Pharmacokinetic Properties
The pharmacokinetic profile of BI-3231 has been characterized in preclinical rodent models. Studies in mice revealed rapid plasma clearance that surpasses hepatic blood flow, coupled with low oral bioavailability (10%). Despite its rapid clearance from plasma, BI-3231 shows extensive accumulation in liver tissue, the primary site of HSD17B13 expression and the target organ for treating NASH. This significant liver exposure is a desirable feature for an HSD17B13 inhibitor.
HSD17B13 Signaling and Point of Inhibition
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in hepatocytes. Its activity is implicated in hepatic lipid and retinol metabolism. Inhibition of HSD17B13 is hypothesized to mimic the protective effects of loss-of-function genetic variants, leading to a reduction in liver injury and fibrosis. Recent findings suggest HSD17B13 may promote liver fibrosis by upregulating Transforming Growth Factor-beta 1 (TGF-β1), a key profibrotic cytokine that activates hepatic stellate cells.
References
HSD17B13 Inhibition: A Comparative Guide to Small Molecule Inhibitors and siRNA Therapeutics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two leading therapeutic strategies targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13): small molecule inhibition and small interfering RNA (siRNA)-mediated gene silencing. While specific public data for "Hsd17B13-IN-88" is not available, this guide will utilize data from other well-characterized HSD17B13 small molecule inhibitors as representative examples for a comprehensive comparison with HSD17B13 siRNA.
The enzyme HSD17B13, predominantly expressed in the liver and associated with lipid droplets, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver conditions, including fibrosis and cirrhosis.[2][3] This has catalyzed the development of therapeutic agents designed to mimic this protective effect by either inhibiting the enzymatic activity of the HSD17B13 protein or by reducing its expression.[3]
This guide will delve into the mechanisms of action, present available preclinical and clinical efficacy data in structured tables, detail key experimental methodologies, and provide visual diagrams of the underlying pathways and workflows to inform research and development decisions.
Mechanism of Action: Two Distinct Approaches to HSD17B13 Targeting
The two primary strategies for inhibiting HSD17B13 function operate at different points in the biological process.
-
Small Molecule Inhibitors (e.g., this compound surrogates like BI-3231): These are chemical compounds designed to directly bind to the HSD17B13 enzyme and block its catalytic activity.[4] This inhibition is often competitive, meaning the inhibitor vies with the enzyme's natural substrates for binding to the active site. This approach offers a direct and typically reversible method of modulating HSD17B13 function.
-
Hsd17B13 siRNA (small interfering RNA): This therapeutic modality takes a genetic approach. siRNAs are short, double-stranded RNA molecules that are designed to be complementary to the messenger RNA (mRNA) of the HSD17B13 gene. Upon entering a hepatocyte, the siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and degrades the target HSD17B13 mRNA. This prevents the translation of the mRNA into protein, thereby reducing the overall levels of the HSD17B13 enzyme.
References
Validating Hsd17B13-IN-88's Specificity for Hsd17B13: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, spurring the development of potent and selective inhibitors.[1][2] This guide provides a framework for validating the specificity of a novel inhibitor, Hsd17B13-IN-88, by comparing its potential performance with the well-characterized and selective inhibitor, BI-3231.
Introduction to HSD17B13 and the Importance of Selectivity
HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) family.[1] Its expression is notably upregulated in the livers of patients with non-alcoholic fatty liver disease (NAFLD).[3] The enzyme's role in hepatic lipid and retinol metabolism makes its selective inhibition a key therapeutic strategy.
A critical aspect of preclinical characterization for any HSD17B13 inhibitor is its selectivity profile against other members of the HSD17B family, particularly the phylogenetically closest homolog, HSD17B11. High selectivity is crucial to minimize off-target effects and ensure that the observed pharmacological activity is directly attributable to the inhibition of HSD17B13.
Comparative Analysis of HSD17B13 Inhibitors
While public information on "this compound" is not available, this guide will use the publicly accessible data for BI-3231 as a benchmark for comparison. BI-3231 is recognized as the first potent and selective chemical probe for HSD17B13. The following tables summarize the available quantitative data for known HSD17B13 inhibitors.
Table 1: Potency and Selectivity of HSD17B13 Inhibitors
| Inhibitor | Target(s) | IC50 (Human HSD17B13) | IC50 (Mouse HSD17B13) | Selectivity Profile | Reference |
| This compound | HSD17B13 | Data not available | Data not available | Data not available | - |
| BI-3231 | HSD17B13 | 1 nM (Ki = 0.7 nM) | 13 nM | >10,000-fold vs. HSD17B11 | |
| Hsd17B13-IN-9 | HSD17B13 | 0.01 µM | Not Available | Data not publicly available | |
| Hsd17B13-IN-15 | HSD17B13 | ≤ 0.1 μM (Estradiol as substrate) | Data not available | Data not available | |
| EP-036332 | HSD17B13 | 14 nM | 2.5 nM | >7,000-fold vs HSD17B1 | |
| INI-678 | HSD17B13 | Not Available | Not Available | Described as potent and selective |
Note: IC50 values represent the concentration of an inhibitor required to reduce enzyme activity by 50%. Ki (inhibitor constant) is a measure of binding affinity.
Experimental Protocols for Specificity Validation
Validating the specificity of an HSD17B13 inhibitor like this compound requires a multi-faceted approach, utilizing a combination of biochemical and cellular assays.
Biochemical HSD17B13 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of a test compound against HSD17B13 and other HSD isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Use purified recombinant human or mouse HSD17B13. Known substrates such as estradiol or leukotriene B4 (LTB4) are prepared in a suitable buffer.
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, a specific substrate, and the cofactor NAD+.
-
Inhibitor Addition: Add the test inhibitor (e.g., this compound) at varying concentrations.
-
Detection: The enzymatic reaction involves the conversion of the substrate and the reduction of NAD+ to NADH. The amount of NADH produced can be quantified using methods like mass spectrometry or fluorescence-based detection.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Selectivity Determination: Repeat the protocol using other purified HSD isoforms, such as HSD17B11, to determine the IC50 values for these off-targets. The ratio of the off-target IC50 to the on-target IC50 provides a measure of selectivity.
Workflow of a typical in vitro enzymatic assay to determine HSD17B13 inhibition.
Cellular HSD17B13 Activity Assay
This assay assesses the inhibitor's activity in a more physiologically relevant context by using intact cells that express HSD17B13.
Objective: To measure the inhibition of HSD17B13 activity in liver cells.
Methodology:
-
Cell Culture: Use a suitable human hepatocyte cell line (e.g., HepG2 or Huh7) or primary hepatocytes.
-
Inhibitor Treatment: Treat the cultured cells with varying concentrations of the test inhibitor.
-
Substrate Addition: Add a cell-permeable substrate for HSD17B13 to the culture medium.
-
Incubation and Lysis: After a defined incubation period, lyse the cells to release the intracellular contents.
-
Product Measurement: Quantify the amount of product formed in the cell lysate, typically using mass spectrometry.
-
Data Analysis: Determine the IC50 value by plotting the product formation against the inhibitor concentration.
General workflow for a cellular assay to evaluate HSD17B13 inhibitor efficacy.
Off-Target Profiling
A comprehensive assessment of an inhibitor's specificity should also include screening against a broader panel of related enzymes and receptors to identify potential off-target interactions.
Objective: To identify potential off-target liabilities of this compound.
Methodology:
-
Panel Screening: Screen the compound against a broad panel of kinases and other metabolic enzymes.
-
CYP450 Inhibition: Assess the potential for inhibition of major cytochrome P450 isoforms, as this can indicate potential drug-drug interactions.
-
hERG Channel Binding: Evaluate binding to the hERG channel to assess the risk of cardiac toxicity.
The Role of NAD+ in Inhibitor Binding
Studies on BI-3231 have revealed a strong dependency on the cofactor NAD+ for binding to and inhibiting HSD17B13. This suggests a specific mode of action where the binding of NAD+ induces a conformational change in the enzyme that is favorable for inhibitor binding. This is an important mechanistic detail to investigate for any new inhibitor, including this compound.
References
A Comparative Guide to the Cross-Reactivity of HSD17B13 Inhibitors
This guide provides a detailed comparison of the selectivity and cross-reactivity profiles of potent inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a liver-specific enzyme associated with lipid droplets and has been genetically validated as a promising therapeutic target for chronic liver diseases such as non-alcoholic steatohepatitis (NASH).[1][2][3] Given the high degree of homology within the 17β-hydroxysteroid dehydrogenase (HSD17B) superfamily, assessing inhibitor selectivity is critical to minimize off-target effects and ensure that the observed pharmacological activity is due to the specific inhibition of HSD17B13.[1][4]
While specific cross-reactivity data for a compound designated "Hsd17B13-IN-88" is not extensively available in the public domain, this guide will utilize publicly accessible data from well-characterized, potent, and selective HSD17B13 inhibitors, such as BI-3231 and Hsd17B13-IN-26, as representative examples. These compounds serve to illustrate the expected selectivity profile and the methodologies used for its evaluation.
Data Presentation: Comparative Selectivity of HSD17B13 Inhibitors
The selectivity of HSD17B13 inhibitors is primarily evaluated by comparing their inhibitory potency (IC50 values) against HSD17B13 to that against other closely related HSD17B family members, particularly HSD17B11, its closest phylogenetic homolog. The following tables summarize the quantitative data for representative inhibitors.
Table 1: In Vitro Potency and Selectivity of BI-3231
| Target Enzyme | IC50 / Ki | Selectivity vs. hHSD17B13 |
|---|---|---|
| Human HSD17B13 | 1 nM (IC50), <10 nM (Ki) | - |
| Mouse HSD17B13 | 13 nM (IC50) | ~13-fold |
| Human HSD17B11 | >10,000 nM | >1000-fold |
Table 2: Selectivity Profile of Hsd17B13-IN-26
| Target Enzyme | IC50 (nM) | Selectivity vs. HSD17B13 |
|---|---|---|
| HSD17B13 | < 10 | - |
| HSD17B1 | > 1000 | > 100-fold |
| HSD17B2 | > 1000 | > 100-fold |
| HSD17B4 | > 1000 | > 100-fold |
| HSD17B11 | > 1000 | > 100-fold |
Data for Hsd17B13-IN-26 is extracted from patent application WO2023043836A1.
The data clearly demonstrates that lead compounds like BI-3231 and Hsd17B13-IN-26 are highly selective for HSD17B13, with potency against other HSD isoforms being several orders of magnitude lower. This high degree of selectivity is a crucial attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.
Experimental Protocols
The determination of inhibitor potency and selectivity is conducted using robust biochemical assays. The general methodology for an in vitro enzyme inhibition assay is outlined below.
HSD17B13 Enzymatic Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of purified, recombinant HSD17B13. The principle is based on measuring the production of NADH, which is generated as HSD17B13 catalyzes the oxidation of a substrate in the presence of the cofactor NAD+.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13 and other HSD isoforms.
Materials:
-
Recombinant human HSD17B13, HSD17B11, or other HSD enzymes.
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Substrate: Estradiol or Retinol.
-
Cofactor: Nicotinamide adenine dinucleotide (NAD+).
-
Assay Buffer: e.g., 100 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 0.01% BSA.
-
Detection Reagent: Luminescence-based NADH detection kit (e.g., NAD(P)H-Glo™).
-
Assay Plates: Low-volume 384-well or 1536-well plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Dispensing: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of the diluted compounds and DMSO (vehicle control) into the wells of the assay plate.
-
Enzyme Addition: Dilute the recombinant HSD enzyme to the desired concentration in chilled assay buffer and add it to the wells containing the test compound.
-
Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Prepare a substrate/cofactor mix containing the substrate (e.g., estradiol) and NAD+. Add this mix to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature or 37°C.
-
Signal Detection: Add the NADH detection reagent to each well. This reagent stops the enzymatic reaction and generates a luminescent signal proportional to the amount of NADH produced.
-
Luminescence Reading: Incubate the plate as per the detection kit manufacturer's instructions (e.g., 60 minutes at room temperature, protected from light) and then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO controls. Determine the IC50 value by fitting the resulting dose-response curve to a four-parameter logistic equation.
Visualizations
Signaling Pathway and Experimental Workflows
Understanding the biological context and the experimental process is crucial for the development of HSD17B13 inhibitors.
Caption: HSD17B13 association with lipid droplets and its role in retinol metabolism in hepatocytes.
Caption: Workflow for characterizing the potency and selectivity of HSD17B13 inhibitors.
References
Hsd17B13 Inhibitors in Clinical Development: A Comparative Analysis
While specific data for a compound designated "Hsd17B13-IN-88" is not publicly available, the landscape of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors in clinical and preclinical development offers a compelling insight into the therapeutic strategies targeting this genetically validated enzyme for the treatment of liver diseases such as non-alcoholic steatohepatitis (NASH).
The primary therapeutic strategies being pursued are small molecule inhibitors and RNA interference (RNAi) therapeutics. This guide provides a comparative overview of the leading candidates from each class, focusing on their mechanism of action, available efficacy data, and the experimental protocols used for their evaluation.
Introduction to HSD17B13
Hydroxysteroid 17-beta dehydrogenase 13 is a lipid droplet-associated protein predominantly expressed in the liver.[1] Genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease, including NASH, fibrosis, and cirrhosis.[2] This strong genetic validation has spurred the development of therapies aimed at inhibiting HSD17B13 activity. The enzyme is believed to play a role in lipid metabolism and inflammation within the liver.[3]
Comparative Analysis of Hsd17B13 Inhibitors
Two main classes of HSD17B13 inhibitors are currently in development: small molecule inhibitors that directly target the enzyme's active site, and RNAi therapeutics that reduce the expression of the HSD17B13 protein.
Small Molecule Inhibitors
Oral small molecule inhibitors offer the convenience of oral administration for a chronic disease like NASH.
-
INI-822 (Inipharm): This is the first small molecule inhibitor of HSD17B13 to enter clinical development and is intended for the treatment of fibrotic liver diseases, including NASH.[2] Preclinical studies have shown that INI-822 potently and selectively inhibits HSD17B13.[2] In animal models, treatment with INI-822 resulted in improvements in markers of liver health, including a reduction in liver transaminases. A Phase 1 study has been initiated to evaluate the safety, tolerability, and pharmacokinetics of INI-822 in healthy volunteers and individuals with NASH or presumed NASH. Data from healthy volunteers indicate that INI-822 achieves plasma concentrations expected to inhibit HSD17B13 and has a half-life that supports once-daily oral dosing.
-
BI-3231 (Boehringer Ingelheim): BI-3231 is a potent and selective inhibitor of both human and mouse HSD17B13. It has been extensively characterized in vitro and in vivo. Preclinical studies have demonstrated that BI-3231 can reduce the lipotoxic effects of palmitic acid in hepatocytes. It has been shown to decrease triglyceride accumulation in human and mouse hepatocytes under lipotoxic stress.
RNA Interference (RNAi) Therapeutics
RNAi therapeutics offer a different approach by preventing the production of the HSD17B13 protein. These are typically administered via subcutaneous injection.
-
ARO-HSD (Arrowhead Pharmaceuticals): ARO-HSD is an RNAi therapeutic designed to reduce the expression of HSD17B13 in the liver. In a Phase 1/2 clinical study, ARO-HSD demonstrated a dose-dependent reduction in hepatic HSD17B13 mRNA and protein levels. At the highest dose tested (200 mg), a mean reduction of over 90% in HSD17B13 mRNA was observed. This was accompanied by reductions in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, which are markers of liver injury. The treatment was generally well-tolerated.
-
Rapirosiran (Alnylam Pharmaceuticals/Regeneron): Rapirosiran (formerly ALN-HSD) is another RNAi therapeutic targeting HSD17B13. A Phase 1 study in healthy adults and patients with NASH showed that rapirosiran was associated with a dose-dependent reduction in liver HSD17B13 mRNA. In the highest-dose group (400 mg), a median reduction of 78% in HSD17B13 mRNA was observed at 6 months. The safety and tolerability profile was reported as encouraging.
Data Presentation
Table 1: Preclinical Data for Small Molecule HSD17B13 Inhibitors
| Compound | Developer | Target | In Vitro Potency | In Vivo Efficacy (Animal Models) |
| INI-822 | Inipharm | HSD17B13 | Potent and selective inhibitor | Reduced liver transaminases |
| BI-3231 | Boehringer Ingelheim | Human and Mouse HSD17B13 | IC50: 1 nM (Human), 13 nM (Mouse) | Reduced triglyceride accumulation in hepatocytes |
Table 2: Clinical Data for RNAi HSD17B13 Inhibitors
| Compound | Developer | Phase of Development | Efficacy | Safety |
| ARO-HSD | Arrowhead Pharmaceuticals | Phase 1/2 | Dose-dependent reduction in HSD17B13 mRNA (up to >90%) and protein; Reduction in ALT and AST | Generally well-tolerated; mild, transient injection site reactions were the most common adverse events |
| Rapirosiran | Alnylam/Regeneron | Phase 1 | Dose-dependent reduction in HSD17B13 mRNA (median of 78% at highest dose) | Encouraging safety and tolerability profile |
Experimental Protocols
HSD17B13 Enzymatic Activity Assay
-
Objective: To determine the in vitro potency of small molecule inhibitors.
-
Methodology: The assay typically measures the inhibitor's ability to block the enzymatic activity of purified HSD17B13 protein. This can be done by monitoring the conversion of a substrate (e.g., estradiol) to its product in the presence of the cofactor NAD+. The reaction progress is often measured by a change in fluorescence or absorbance. Test compounds are added at varying concentrations to determine the IC50 value.
In Vivo Animal Models of NASH
-
Objective: To evaluate the in vivo efficacy of HSD17B13 inhibitors.
-
Methodology: A common model is the diet-induced NASH model in mice or rats. Animals are fed a high-fat, high-sugar, and/or high-cholesterol diet for an extended period to induce NASH-like pathology, including steatosis, inflammation, and fibrosis. The inhibitor is then administered (e.g., orally or via injection), and various endpoints are assessed, such as liver enzyme levels (ALT, AST) in the serum, hepatic triglyceride content, and histological analysis of liver tissue to score for NASH activity and fibrosis.
Liver Biopsy Analysis in Clinical Trials
-
Objective: To assess the pharmacodynamic effect of RNAi therapeutics on HSD17B13 expression in humans.
-
Methodology: Liver biopsies are taken from trial participants at baseline and after treatment. The tissue is then analyzed to quantify the levels of HSD17B13 mRNA (using techniques like quantitative reverse transcription PCR) and HSD17B13 protein (using methods such as immunohistochemistry or western blotting).
Visualizations
HSD17B13 Signaling Pathway
Caption: Simplified HSD17B13 signaling pathway in hepatocytes.
Experimental Workflow for RNAi Therapeutic Evaluation
Caption: Workflow for evaluating RNAi therapeutics targeting HSD17B13.
References
Head-to-Head Comparison of HSD17B13 Inhibitors: Hsd17B13-IN-3 vs. BI-3231
A Guide for Researchers, Scientists, and Drug Development Professionals
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a significant therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of disease progression, sparking interest in the development of small molecule inhibitors to mimic this protective effect. This guide provides a detailed head-to-head comparison of two such inhibitors: Hsd17B13-IN-3 and the well-characterized chemical probe, BI-3231.
While information on a compound designated "Hsd17B13-IN-88" is not publicly available, this guide will focus on Hsd17B13-IN-3 and BI-3231, for which experimental data has been published, to provide a valuable comparative resource for the research community.
Quantitative Data Summary
The following tables provide a summary of the available quantitative data for Hsd17B13-IN-3 and BI-3231, allowing for a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical and Cellular Potency
| Parameter | Hsd17B13-IN-3 | BI-3231 |
| Biochemical IC50 (Human HSD17B13) | 0.38 µM (substrate: β-estradiol)[1][2] 0.45 µM (substrate: Leukotriene B4)[1][2] | 1 nM[1] |
| Biochemical Kᵢ (Human HSD17B13) | Not Reported | 0.7 ± 0.2 nM |
| Biochemical IC50 (Mouse HSD17B13) | Not Reported | 13 nM |
| Cellular IC50 (Human HSD17B13) | Low cell penetration, no quantitative IC50 reported | 11 nM (in HEK293 cells) |
Table 2: Selectivity and Physicochemical Properties
| Parameter | Hsd17B13-IN-3 | BI-3231 |
| Selectivity against HSD17B11 | Not Reported | >10,000 nM (IC50) |
| Chemical Structure | Benzoic acid derivative with a sulfonamide linker | 1-[[5-(2,4-difluoro-3-hydroxyphenyl)-1,3,4- thiadiazol-2-yl]methyl]-3-ethyl-5-methyl-1,3- diazinane-2,4-dione |
| Cell Permeability | Low | Good permeability |
Based on the available data, BI-3231 is a significantly more potent and well-characterized inhibitor of HSD17B13 compared to Hsd17B13-IN-3. BI-3231 exhibits low nanomolar potency in both biochemical and cellular assays and has demonstrated high selectivity against the closely related enzyme HSD17B11. In contrast, Hsd17B13-IN-3 has micromolar biochemical potency and is reported to have low cell permeability, which may limit its utility in cellular and in vivo studies.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of HSD17B13 in the pathogenesis of NAFLD and a typical workflow for the evaluation of HSD17B13 inhibitors.
Caption: HSD17B13 signaling pathway in the context of NAFLD.
References
In-Vivo Therapeutic Efficacy of HSD17B13 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vivo therapeutic effects of small molecule inhibitors targeting Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). While specific data for "Hsd17B13-IN-88" is not publicly available, this guide will focus on publicly disclosed HSD17B13 inhibitors, such as BI-3231 and INI-822, to provide a framework for evaluating the therapeutic potential of this class of compounds.
The Role of HSD17B13 in Liver Disease
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme primarily found in the liver, localized to lipid droplets within hepatocytes.[1][2] Its expression is elevated in patients with NAFLD.[3][4] Genetic studies have shown that individuals with loss-of-function variants in the HSD17B13 gene have a reduced risk of developing chronic liver diseases, including the progression from simple steatosis to NASH, cirrhosis, and hepatocellular carcinoma.[3] This protective genetic evidence has spurred the development of small molecule inhibitors that aim to replicate this therapeutic benefit. The primary function of HSD17B13 is thought to involve the metabolism of lipids and retinol. Specifically, it has been shown to have retinol dehydrogenase activity, converting retinol to retinaldehyde.
HSD17B13 Signaling Pathway and Therapeutic Intervention
The expression of HSD17B13 is regulated by key players in lipid metabolism, including the liver X receptor α (LXRα) and the sterol regulatory element-binding protein 1c (SREBP-1c). Inhibition of HSD17B13 is hypothesized to modulate hepatic lipid homeostasis, thereby reducing lipotoxicity, inflammation, and fibrosis.
Caption: Simplified HSD17B13 signaling pathway in liver disease and the point of therapeutic intervention.
Comparative In-Vivo Efficacy of HSD17B13 Inhibitors
Several pharmaceutical companies are developing small molecule inhibitors targeting HSD17B13. The following table summarizes publicly available data for some of these compounds. Direct comparison should be approached with caution as experimental conditions may vary between studies.
| Compound | Target | In-Vivo Model | Key Findings | Reference |
| INI-822 | HSD17B13 | Preclinical models | First small molecule inhibitor to enter clinical trials for NASH. | |
| BI-3231 | HSD17B13 | Mouse models | Potent and selective chemical probe. Showed extensive liver tissue accumulation. | |
| Compound 32 | HSD17B13 | Multiple mouse models | Demonstrated better anti-MASH effects compared to BI-3231. Regulated hepatic lipids by inhibiting the SREBP-1c/FAS pathway. |
Experimental Protocols for In-Vivo Validation
A structured workflow is essential for the successful in-vivo validation of HSD17B13 inhibitors.
References
Comparative analysis of Hsd17B13-IN-88 in different liver disease models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic strategy of inhibiting 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) with other emerging and established treatments for liver diseases such as nonalcoholic fatty liver disease (NAFLD) and alcoholic liver disease (ALD). Given the lack of publicly available data for a specific compound designated "Hsd17B13-IN-88," this analysis will focus on well-characterized Hsd17B13 inhibitors as representative examples of this therapeutic class.
Introduction to Hsd17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2][3] Groundbreaking human genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH), and progressing to more severe conditions like cirrhosis and hepatocellular carcinoma.[1][4] This has positioned Hsd17B13 as a compelling target for therapeutic intervention, with the hypothesis that inhibiting its enzymatic activity will mimic the protective effects observed in individuals with these genetic variants. The precise physiological role of Hsd17B13 is still under investigation, but it is known to be involved in the metabolism of steroids, fatty acids, and retinol.
Performance Comparison of Hsd17B13 Inhibitors and Alternatives
The development of Hsd17B13 inhibitors includes small molecules and RNA interference (RNAi) therapeutics. The following tables summarize available quantitative data for these inhibitors and compare them with other therapeutic modalities for liver disease.
Table 1: In Vitro Potency of Hsd17B13 Small Molecule Inhibitors
| Compound | Type | Target | IC50 (nM) | Source(s) |
| BI-3231 | Small Molecule | Hsd17B13 | 1 | |
| INI-822 | Small Molecule | Hsd17B13 | Potent (Specific IC50 not disclosed) | |
| INI-678 | Small Molecule | Hsd17B13 | Potent (Specific IC50 not disclosed) |
Note: IC50 values may not be directly comparable due to variations in assay conditions between different sources.
Table 2: Efficacy of Hsd17B13 RNAi Therapeutics (Clinical Trial Data)
| Therapeutic | Mechanism | Dose | Efficacy | Source(s) |
| Rapirosiran (ALN-HSD) | RNAi | 400 mg | 78% median reduction in liver HSD17B13 mRNA | |
| ARO-HSD | RNAi | 25 mg | 56.9% mean reduction in hepatic HSD17B13 mRNA | |
| ARO-HSD | RNAi | 100 mg | 85.5% mean reduction in hepatic HSD17B13 mRNA | |
| ARO-HSD | RNAi | 200 mg | 93.4% mean reduction in hepatic HSD17B13 mRNA |
Table 3: Comparative Efficacy of Different Therapeutic Strategies in Liver Disease Models
| Therapeutic Class | Example Compound(s) | Proposed Mechanism of Action | Key Efficacy Endpoints in Preclinical/Clinical Models | Source(s) |
| HSD17B13 Inhibitor | BI-3231, INI-822 | Modulates lipid droplet composition, reducing hepatocyte lipotoxicity. | Expected outcomes based on genetic validation include reduced steatosis, inflammation, and ballooning. | |
| FXR Agonist | Obeticholic Acid | Regulates bile acid, lipid, and glucose metabolism; anti-inflammatory effects. | Reduction in NAFLD Activity Score (NAS); variable effects on fibrosis. | |
| GLP-1 Receptor Agonist | Semaglutide, Liraglutide | Improves insulin sensitivity, promotes weight loss, reduces systemic inflammation. | Significant reduction in liver steatosis and NAS; evidence of fibrosis resolution. | |
| ACC Inhibitor | Firsocostat | Potent reduction in de novo lipogenesis and liver fat content. | Blocks the rate-limiting step in fatty acid synthesis, reducing lipid accumulation. | |
| PPAR Agonist | Lanifibranor, Saroglitazar | Broad improvements in steatosis, inflammation, and fibrosis by targeting multiple metabolic pathways. | Regulates genes involved in lipid metabolism, inflammation, and insulin sensitivity. | |
| THR-β Agonist | Resmetirom | Significant reduction in liver fat; resolution of steatohepatitis and fibrosis. | Increases hepatic fat metabolism and reduces lipotoxicity by stimulating thyroid hormone receptor-β. |
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling in NAFLD Pathogenesis
Hsd17B13 is implicated in hepatic lipid metabolism. Its expression is induced by Liver X Receptor α (LXRα) via Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key regulator of lipogenesis. Hsd17B13 may then participate in a positive feedback loop by promoting SREBP-1c maturation, leading to increased lipid accumulation. Inhibition of Hsd17B13 is hypothesized to disrupt this cycle.
General Workflow for Preclinical Evaluation of Hsd17B13 Inhibitors
The preclinical assessment of a novel Hsd17B13 inhibitor typically follows a multi-stage process to determine its potency, selectivity, and efficacy in relevant disease models.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. Below are representative protocols for key experiments in the evaluation of Hsd17B13 inhibitors.
HSD17B13 Enzymatic Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Hsd17B13.
-
Materials:
-
Purified recombinant human Hsd17B13 enzyme.
-
Substrate (e.g., retinol).
-
Cofactor (e.g., NAD+).
-
Test inhibitor at various concentrations.
-
Assay buffer.
-
96-well microplate.
-
Fluorescence plate reader.
-
-
Methodology:
-
Prepare a reaction mixture containing the purified Hsd17B13 enzyme, the substrate, and the cofactor in the assay buffer.
-
Add the test compound at a range of concentrations to the wells of the microplate.
-
Initiate the enzymatic reaction and incubate at 37°C.
-
Monitor the production of NADH by measuring the increase in fluorescence at an excitation/emission of 340/460 nm.
-
Calculate the percent inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular HSD17B13 Inhibition and Lipotoxicity Assay
-
Objective: To assess the ability of an inhibitor to engage Hsd17B13 within a cellular context and reduce lipotoxicity.
-
Materials:
-
Human hepatocyte cell line (e.g., HepG2) or primary human hepatocytes.
-
Cell culture medium.
-
Fatty acids (e.g., palmitic acid) to induce lipotoxicity.
-
Test inhibitor.
-
Reagents for cell viability assay (e.g., MTT or LDH assay).
-
Reagents for lipid accumulation staining (e.g., Oil Red O or BODIPY).
-
-
Methodology:
-
Culture the hepatocytes in a multi-well plate.
-
Treat the cells with the test inhibitor at various concentrations for a specified period.
-
Induce lipotoxicity by exposing the cells to a high concentration of fatty acids.
-
After the incubation period, assess cell viability using a standard assay.
-
In parallel plates, fix the cells and stain for intracellular lipid droplets to quantify lipid accumulation.
-
Analyze the results to determine the inhibitor's effect on protecting cells from fatty acid-induced death and on reducing lipid accumulation.
-
In Vivo Efficacy in a Diet-Induced NASH Mouse Model
-
Objective: To evaluate the therapeutic efficacy of an Hsd17B13 inhibitor in a preclinical model of NASH.
-
Animal Model: C57BL/6J mice are commonly used.
-
Methodology:
-
Induce NASH by feeding the mice a specialized diet, such as a high-fat, high-fructose, and high-cholesterol diet, for 12-20 weeks.
-
Administer the test inhibitor or vehicle control to the mice for a defined treatment period (e.g., 4-8 weeks).
-
Monitor body weight and food intake throughout the study.
-
At the end of the treatment period, collect blood samples for the analysis of serum markers of liver injury (e.g., ALT, AST).
-
Harvest the livers for histological analysis (H&E staining for steatosis and inflammation, Sirius Red staining for fibrosis) and for gene expression analysis of relevant markers.
-
Compare the outcomes between the inhibitor-treated and vehicle-treated groups to assess therapeutic efficacy.
-
Conclusion
The inhibition of Hsd17B13 represents a genetically validated and promising therapeutic strategy for the treatment of chronic liver diseases, including NASH and ALD. Preclinical and early clinical data on Hsd17B13 inhibitors, both small molecules and RNAi therapeutics, are encouraging, demonstrating target engagement and downstream biological effects. A direct comparison with other therapeutic modalities highlights the unique mechanism of action of Hsd17B13 inhibition, which focuses on modulating hepatocyte lipid metabolism and reducing lipotoxicity. Further research and clinical development of potent and selective Hsd17B13 inhibitors will be crucial in determining their ultimate clinical utility in the management of liver fibrosis and other complications of chronic liver disease.
References
Navigating HSD17B13 Inhibition: A Comparative Guide to Reproducibility and Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the methodologies used to study the inhibition of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). While specific reproducibility data for a compound designated "Hsd17B13-IN-88" is not publicly available, this document focuses on the broader landscape of HSD17B13 inhibition, highlighting well-characterized alternatives and discussing the factors crucial for reproducible experimental outcomes.
Genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases[1][2]. This has led to the development of various strategies to inhibit HSD17B13 activity, primarily through small molecule inhibitors and RNA interference (RNAi). The goal of this guide is to provide an objective comparison of these approaches, supported by available experimental data, to aid in the design of robust and reproducible studies.
Comparative Efficacy of HSD17B13 Inhibitors
Several small molecule inhibitors targeting HSD17B13 are in development. Below is a summary of publicly available data for some of the most well-characterized compounds, which can serve as a benchmark for evaluating new chemical entities. Direct comparison of potency across different studies should be approached with caution, as experimental conditions may vary.
| Compound/Method | Target Species | Assay Type | Potency (IC₅₀) | Key Findings & Reference(s) |
| BI-3231 | Human HSD17B13 | Enzymatic | 1 nM | Potent and selective chemical probe.[3][4] |
| Mouse HSD17B13 | Enzymatic | 13 nM | Shows NAD+ dependent binding and inhibition.[5] | |
| Human HSD17B13 | Cellular (HEK293) | 11 ± 5 nM | Reduces triglyceride accumulation in hepatocytes. | |
| INI-822 | Human HSD17B13 | Enzymatic | Low nM potency | First small molecule inhibitor to enter clinical trials. |
| Rat (in vivo) | CDAA-HFD Model | Not Applicable | Decreased ALT levels and increased hepatic phosphatidylcholines. | |
| EP-036332 (active form of EP-037429) | Human/Mouse HSD17B13 | Biochemical/Cellular | Potent (nM range) | Hepatoprotective in mouse models of liver injury. |
| AAV-shHSD17B13 | Mouse (in vivo) | HFD Model | Not Applicable | Knockdown improved hepatic steatosis and attenuated NAFLD. |
Addressing Reproducibility in HSD17B13 Research
The reproducibility of findings in HSD17B13 research can be influenced by several factors. Studies using knockout mouse models have yielded conflicting results, with some showing no protection from diet-induced liver injury, while others report modest, diet-specific reductions in fibrosis. This suggests potential inter-species differences in HSD17B13 function or compensatory mechanisms in animal models.
For in vitro studies, the choice of cell line, substrate, and assay format can impact results. For example, the direct role of HSD17B13 in regulating overall hepatocyte lipid content can be complex and context-dependent. Therefore, detailed reporting of experimental protocols is paramount for enabling other laboratories to reproduce and build upon published findings.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying HSD17B13 inhibition, the following diagrams are provided.
Detailed Experimental Protocols
For the purpose of enhancing reproducibility, detailed methodologies for key experiments are provided below. These protocols are based on established practices in the field.
Protocol 1: HSD17B13 Enzymatic Inhibition Assay (Luminescence-Based)
Objective: To determine the in vitro potency (IC₅₀) of an inhibitor against purified HSD17B13 enzyme by measuring NADH production.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate: β-estradiol
-
Cofactor: NAD+
-
Test compound and vehicle control (DMSO)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
NADH Detection Reagent (e.g., NAD-Glo™)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Assay Setup: Add 50 nL of the diluted compound or DMSO vehicle to the wells of a 384-well plate.
-
Enzyme Incubation: Add a solution containing the HSD17B13 enzyme and NAD+ to the wells. Incubate for 15-30 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Reaction Initiation: Add the β-estradiol substrate to initiate the enzymatic reaction.
-
Reaction Incubation: Allow the reaction to proceed for 60 minutes at 37°C.
-
Detection: Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Lipid Accumulation Assay (Oil Red O Staining)
Objective: To assess the effect of an HSD17B13 inhibitor on lipid accumulation in hepatocytes.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fatty acid solution: Oleic acid and/or palmitic acid complexed to fatty acid-free BSA
-
Test compound and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
10% Formalin (fixative)
-
Oil Red O staining solution
-
Isopropanol (for elution)
-
Microplate reader or microscope
Procedure:
-
Cell Seeding: Seed hepatocytes in a multi-well plate and allow them to adhere overnight.
-
Induction of Steatosis: Treat the cells with medium containing the fatty acid solution to induce lipid droplet formation.
-
Inhibitor Treatment: Co-treat the cells with the fatty acid solution and varying concentrations of the HSD17B13 inhibitor or vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 30 minutes.
-
Wash with PBS and then with 60% isopropanol.
-
Stain with freshly prepared Oil Red O solution for 20-60 minutes at room temperature.
-
Wash thoroughly with water.
-
-
Quantification:
-
Microscopy: Visualize and capture images of the stained lipid droplets.
-
Elution: Elute the Oil Red O stain with 100% isopropanol and measure the absorbance at approximately 510 nm using a microplate reader.
-
Protocol 3: In Vivo Efficacy Study in a Diet-Induced NASH Model
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a mouse model of NASH.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
NASH-inducing diet (e.g., Choline-Deficient, L-Amino Acid-defined, High-Fat Diet - CDAHFD)
-
Standard chow diet
-
HSD17B13 inhibitor formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Equipment for oral gavage, blood collection, and tissue harvesting
Procedure:
-
Acclimatization: Acclimate mice for at least one week with standard chow and water.
-
NASH Induction: Switch the diet of the experimental groups to the CDAHFD for a period of 12-16 weeks to induce NASH and fibrosis. Maintain a control group on standard chow.
-
Treatment:
-
Randomize the CDAHFD-fed mice into a vehicle control group and one or more inhibitor treatment groups.
-
Administer the HSD17B13 inhibitor or vehicle daily by oral gavage at a predetermined dose.
-
Continue treatment for a specified duration (e.g., 4-8 weeks).
-
-
In-life Monitoring: Regularly monitor body weight, food intake, and the general health of the animals.
-
Terminal Procedures:
-
At the end of the treatment period, collect blood for analysis of serum markers of liver injury (e.g., ALT, AST).
-
Euthanize the animals and harvest the livers.
-
-
Endpoint Analysis:
-
Histopathology: Fix a portion of the liver in formalin for Hematoxylin and Eosin (H&E) staining (to assess steatosis, inflammation, and ballooning) and Sirius Red staining (for fibrosis).
-
Gene/Protein Expression: Snap-freeze a portion of the liver for analysis of inflammatory and fibrotic markers (e.g., TNF-α, Collagen-1a1) by qPCR or Western blotting.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13 genetic variants and their impact on Hsd17B13-IN-88 efficacy
For Researchers, Scientists, and Drug Development Professionals
The emergence of hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) as a key therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), has spurred significant interest in the development of targeted inhibitors. This guide provides a comparative analysis of the impact of Hsd17B13 genetic variants on the efficacy of Hsd17B13-targeted therapies, with a focus on the available experimental data for emerging inhibitors. While specific data for a compound designated "Hsd17B13-IN-88" is not publicly available, this guide will utilize data from other disclosed Hsd17B13 inhibitors as representative examples.
The Protective Role of Hsd17B13 Genetic Variants
Groundbreaking human genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing severe liver pathologies, including fibrosis, cirrhosis, and hepatocellular carcinoma.[1] The most extensively studied of these is the splice variant rs72613567:TA, which leads to a truncated and enzymatically inactive protein.[1][2][3] Individuals carrying this variant exhibit significant protection against the entire spectrum of chronic liver disease.[3] This strong genetic evidence forms the foundation for the therapeutic strategy of inhibiting Hsd17B13 to mimic this natural protection.
Impact of Genetic Variants on Inhibitor Efficacy
A critical question for the clinical development of Hsd17B13 inhibitors is whether their efficacy is influenced by the presence of these protective genetic variants. The available data, primarily from studies on RNA interference (RNAi) therapeutics, suggests that the efficacy of Hsd17B13 inhibition may not be compromised by the most common protective variant, rs72613567.
For small molecule inhibitors that directly target the Hsd17B13 protein, the impact of genetic variants is theoretically more complex. In individuals homozygous for the rs72613567 variant, there would be no active enzyme for the inhibitor to target. However, in heterozygotes, who express both wild-type and inactive protein, the inhibitor could still target the active wild-type enzyme.
Quantitative Data Summary
The following tables summarize key quantitative data on the protective effects of Hsd17B13 variants and the impact of these variants on the efficacy of an RNAi therapeutic.
Table 1: Association of HSD17B13 rs72613567:TA Variant with Reduced Risk of Liver Disease
| Liver Disease | Genotype | Risk Reduction / Odds Ratio | Population |
| Alcoholic Liver Disease | Heterozygotes (T/TA) | 42% reduction | European |
| Alcoholic Liver Disease | Homozygotes (TA/TA) | 53% reduction | European |
| Alcoholic Cirrhosis | Heterozygotes (T/TA) | 42% reduction | European |
| Alcoholic Cirrhosis | Homozygotes (TA/TA) | 73% reduction | European |
| Alcoholic Liver Disease | TA allele carriers | 19% reduction | Chinese Han |
| Hepatocellular Carcinoma | Heterozygotes (T/TA) | OR = 0.65 | General |
| Hepatocellular Carcinoma | Homozygotes (TA/TA) | OR = 0.28 | General |
| NASH vs. NAFL | TA allele carriers | OR = 0.568 | Biopsy-proven NAFLD |
| Ballooning Degeneration | TA allele carriers | OR = 0.474 | Biopsy-proven NAFLD |
| Lobular Inflammation | TA allele carriers | OR = 0.475 | Biopsy-proven NAFLD |
| Fibrosis | TA allele carriers | OR = 0.590 | Biopsy-proven NAFLD |
Table 2: Efficacy of ARO-HSD (RNAi Therapeutic) by HSD17B13 rs72613567 Genotype
| Parameter | Genotype | Result |
| Reduction in hepatic HSD17B13 mRNA | Wild-type, Heterozygous, Homozygous | Not affected by genotype |
| Reduction in hepatic HSD17B13 protein | Wild-type, Heterozygous, Homozygous | Not affected by genotype |
Data from a Phase 1/2 clinical trial of ARO-HSD (GSK4532990) indicated that the pharmacodynamic effect was not affected by the presence of the HSD17B13 rs72613567 variant.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways involving Hsd17B13 and the experimental workflows to test inhibitors is crucial for drug development.
Hsd17B13 Signaling Pathway
Hsd17B13 is a lipid droplet-associated enzyme primarily expressed in hepatocytes. Its expression is induced by the liver X receptor-α (LXR-α) through the sterol regulatory element-binding protein-1c (SREBP-1c). Hsd17B13 is involved in several pathways implicated in liver disease progression, including retinoid metabolism, TGF-β1 signaling, and pyrimidine catabolism.
Caption: Hsd17B13 signaling in hepatocytes and points of therapeutic intervention.
Experimental Workflow for Inhibitor Testing
A typical workflow for evaluating the efficacy of an Hsd17B13 inhibitor involves a series of in vitro and cell-based assays.
Caption: General experimental workflow for evaluating Hsd17B13 inhibitor efficacy.
Experimental Protocols
Detailed methodologies are essential for the robust evaluation of Hsd17B13 inhibitors.
Protocol 1: In Vitro HSD17B13 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant Hsd17B13.
Materials:
-
Recombinant human Hsd17B13 enzyme
-
Substrate (e.g., β-estradiol or leukotriene B4)
-
Cofactor (NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.5 mM DTT, 0.01% BSA)
-
Test compound (e.g., this compound)
-
DMSO for compound dilution
-
NADH detection reagent (e.g., NADH-Glo™)
-
384-well white assay plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound to the appropriate wells. Include controls for no inhibitor (DMSO vehicle) and no enzyme.
-
Add the Hsd17B13 enzyme solution to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and NAD+.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.
-
Stop the reaction and detect the produced NADH by adding the NADH detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Hepatocyte Lipotoxicity Model and Inhibitor Treatment
Objective: To assess the effect of an Hsd17B13 inhibitor on hepatocyte viability and lipid accumulation under lipotoxic conditions.
Materials:
-
Primary human hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Test compound (e.g., this compound)
-
Vehicle control (e.g., DMSO)
-
Reagents for assessing triglyceride content (e.g., Oil Red O, Nile Red) and cell viability (e.g., MTT)
Procedure:
-
Seed hepatocytes in appropriate culture plates.
-
Prepare a stock solution of palmitic acid complexed to BSA.
-
Induce lipotoxicity by treating the cells with the palmitic acid-BSA complex.
-
Concurrently, treat the cells with various concentrations of the Hsd17B13 inhibitor or a vehicle control.
-
Incubate for a predetermined duration (e.g., 24-48 hours).
-
Following treatment, perform assays to measure:
-
Triglyceride Accumulation: Stain with Oil Red O or a fluorescent lipid dye and quantify using microscopy and image analysis software.
-
Cell Viability: Use an MTT assay to assess metabolic activity as a surrogate for cell viability.
-
Conclusion
The strong genetic validation of Hsd17B13 as a therapeutic target for chronic liver disease has paved the way for the development of novel inhibitors. Current evidence, primarily from RNAi therapeutics, suggests that the efficacy of Hsd17B13 inhibition is not significantly impacted by the common protective genetic variant rs72613567, indicating a broad potential patient population for these therapies. Further research, particularly with small molecule inhibitors, is necessary to fully elucidate the interplay between different Hsd17B13 genotypes and inhibitor efficacy. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this promising class of therapeutics.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Hsd17B13-IN-88
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of Hsd17B13-IN-88, a potent small molecule inhibitor of the 17β-Hydroxysteroid dehydrogenase 13 enzyme utilized in non-alcoholic fatty liver disease (NAFLD) research.[1] Adherence to these procedures is vital for ensuring laboratory safety, environmental protection, and regulatory compliance.
Due to the absence of a publicly available Safety Data Sheet (SDS) for this compound, a conservative approach is essential. This compound and all associated waste must be treated as hazardous chemical waste.[1] The following procedures are based on best practices for handling similar research-grade chemical compounds and should be performed in accordance with your institution's Environmental Health and Safety (EHS) guidelines.
Immediate Safety and Handling Considerations
Before commencing any disposal procedures, it is imperative to handle this compound in a controlled environment, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols.[2] All personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of any dust or aerosols. |
Note: This information is based on general laboratory safety guidelines. A formal risk assessment should be conducted prior to handling.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound requires meticulous segregation and containment of all waste streams.
Step 1: Waste Segregation
Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.[4] Do not mix this compound waste with general laboratory trash.
-
Solid Waste: This includes unused or expired this compound powder, contaminated labware (e.g., pipette tips, vials, weighing paper), and contaminated PPE (e.g., gloves, lab coats).
-
Liquid Waste: This category comprises solutions containing this compound, including stock solutions, experimental residues, and solvent rinses.
Step 2: Waste Collection and Containment
Use designated, leak-proof, and chemically compatible containers for collecting all this compound waste.
-
Solid Waste Containment: Collect all solid waste in a clearly labeled, rigid, and sealed hazardous waste container.
-
Liquid Waste Containment: Pour all liquid waste into a dedicated, leak-proof, and clearly labeled hazardous liquid waste container. Do not mix incompatible solvent waste streams.
-
"Empty" Stock Vials: Triple rinse empty vials with a suitable solvent. Collect the rinsate as hazardous liquid waste and dispose of the vial as solid hazardous waste.
Step 3: Labeling and Storage
Accurate and clear labeling is mandatory for all waste containers.
-
The label must include the words "Hazardous Waste".
-
Clearly state the full chemical name: "this compound".
-
Indicate the approximate concentration and volume of the contents.
-
Note the date when waste was first added to the container.
Store waste containers in a designated, secure, and well-ventilated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation. Keep containers securely capped at all times, except when adding waste.
Step 4: Final Disposal
-
Do not dispose of any this compound waste down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
Spill Management
In the event of a spill, evacuate the immediate area and ensure proper ventilation. While wearing appropriate PPE, carefully manage the spill:
-
Solid Spill: Gently sweep or scoop the material to avoid creating dust.
-
Liquid Spill: Absorb the spill with an inert material such as vermiculite, sand, or earth.
Collect all contaminated materials in a sealed container and dispose of them as hazardous waste. Thoroughly decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.
Quantitative Data Summary for Chemical Waste Management
While specific quantitative data for this compound is not available, the following table summarizes general guidelines for chemical waste management that should be adhered to.
| Parameter | Guideline |
| pH Range for Aqueous Waste | 5.5 - 10.5 (for non-hazardous, aqueous solutions only) |
| Maximum Accumulation Time | Up to 12 months in a Satellite Accumulation Area |
| Container Headspace | Leave at least one inch of headroom to allow for expansion |
| "Empty" Container Residue | No more than 2.5 cm (1 in.) or 3% by weight |
Experimental Protocols
Detailed experimental protocols for this compound are not widely available in public literature. However, general procedures for handling potent small molecule inhibitors should be followed.
Preparation of Stock Solutions:
-
Always handle the solid compound in a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
To prepare a stock solution, carefully weigh the desired amount of this compound powder.
-
Slowly add the desired solvent (e.g., DMSO) to the solid compound, ensuring it is fully dissolved.
-
Store the stock solution as recommended. For similar compounds, storage at -20°C for up to one month or -80°C for up to six months is advised.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Guide to Personal Protective Equipment for Hsd17B13-IN-88
Disclaimer: A specific Safety Data Sheet (SDS) for Hsd17B13-IN-88 is not publicly available. The following guidance is based on best practices for handling similar research-grade chemical compounds and information available for other Hsd17B13 inhibitors. Researchers should always consult their institution's specific safety protocols and perform a risk assessment before handling any new chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13). Adherence to these protocols is critical for ensuring laboratory safety, experimental integrity, and environmental protection.
I. Personal Protective Equipment (PPE)
When handling this compound in either powdered or solvent form, a comprehensive approach to personal protection is mandatory to minimize exposure risks.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat. | Protects clothing and skin from spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
